2-Hydroxy-5-nitronicotinonitrile
Description
The exact mass of the compound 2-Hydroxy-5-nitronicotinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Hydroxy-5-nitronicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-nitronicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O3/c7-2-4-1-5(9(11)12)3-8-6(4)10/h1,3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZJYLEGMYYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1[N+](=O)[O-])C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337305 | |
| Record name | 2-Hydroxy-5-nitronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31309-38-3 | |
| Record name | 2-Hydroxy-5-nitronicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20337305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-5-nitropyridine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure and Properties of 2-Hydroxy-5-nitro-3-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-hydroxy-5-nitro-3-pyridinecarbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. This document elucidates the tautomeric nature of the molecule, details its spectroscopic signature, outlines plausible synthetic routes based on established chemical principles, and explores its potential biological activities. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials.
Introduction: Unveiling the Structure of 2-Hydroxy-5-nitro-3-pyridinecarbonitrile
The molecule initially described as "2-Hydroxy-5-nitronicotinonitrile" is more accurately identified by the systematic IUPAC name 2-hydroxy-5-nitro-3-pyridinecarbonitrile . This compound belongs to the class of substituted pyridines, which are foundational scaffolds in numerous pharmaceuticals and agrochemicals. The core structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and a nitrile (cyano) group at the 3-position. The presence of these functional groups, particularly the electron-withdrawing nitro and cyano moieties and the versatile hydroxyl group, imparts a unique electronic profile and reactivity to the molecule, making it a valuable intermediate in organic synthesis.
A critical aspect of the structure of 2-hydroxypyridines is the existence of keto-enol tautomerism. The 2-hydroxy-5-nitro-3-pyridinecarbonitrile molecule can exist in equilibrium between the enol form (2-hydroxypyridine) and the keto form (2-pyridone). The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the ring. In many cases, the pyridone tautomer is the more stable form, a phenomenon driven by factors including aromaticity and intermolecular hydrogen bonding.[1]
Physicochemical and Spectroscopic Properties
| Property | Predicted Value/Information | Source/Rationale |
| Molecular Formula | C₆H₃N₃O₃ | Based on the chemical structure |
| Molecular Weight | 165.11 g/mol | Calculated from the molecular formula |
| Appearance | Likely a yellow to light brown crystalline solid | Based on related nitropyridine compounds[2] |
| Solubility | Expected to have limited solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | General solubility trends for similar organic compounds |
Spectroscopic Characterization: A Predictive Analysis
The structural elucidation of 2-hydroxy-5-nitro-3-pyridinecarbonitrile would rely on a combination of spectroscopic techniques.
2.1.1. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups. The presence of an intramolecular hydrogen bond between the hydroxyl and cyano groups could influence the position and shape of the O-H stretching band.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| O-H Stretch | 3200-3600 (broad) | The broadness is indicative of hydrogen bonding. |
| C≡N Stretch | 2220-2260 | A sharp, medium-intensity peak characteristic of a nitrile. |
| N-O Stretch (NO₂) | 1500-1560 (asymmetric) and 1345-1385 (symmetric) | Strong absorptions typical for a nitro group. |
| C=O Stretch (pyridone form) | ~1650 | A strong band if the keto tautomer is predominant. |
| Aromatic C-H Stretch | 3000-3100 |
2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would likely show two aromatic protons in the pyridine ring, with their chemical shifts influenced by the electron-withdrawing nitro and cyano groups. The hydroxyl proton's chemical shift would be variable and depend on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum would display six distinct signals corresponding to the six carbon atoms in the pyridine ring. The chemical shifts of the carbons bearing the cyano, nitro, and hydroxyl/carbonyl groups would be particularly informative.
2.1.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic fragments.
Synthesis and Reactivity
Proposed Synthetic Pathways
A logical approach would involve the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative.
Pathway A: From a Pre-functionalized Pyridine
One potential route starts from a readily available substituted pyridine, such as 2-chloro-5-nitro-3-cyanopyridine.
This reaction would involve the nucleophilic aromatic substitution of the chlorine atom by a hydroxide ion. The hydrolysis of cyanopyridines to their corresponding amides or carboxylic acids is a well-established process, and similar conditions could be adapted for the conversion of the chloro-substituent.[3]
Pathway B: Diazotization of an Aminopyridine
Another viable method involves the diazotization of 2-amino-5-nitro-3-cyanopyridine, followed by hydrolysis of the resulting diazonium salt.[4]
This is a classic method for introducing a hydroxyl group onto an aromatic ring. The starting 2-amino-5-nitro-3-cyanopyridine could potentially be synthesized from 2-amino-3-cyanopyridine via nitration, although regioselectivity would need to be carefully controlled.
Key Reactivity
The chemical reactivity of 2-hydroxy-5-nitro-3-pyridinecarbonitrile is dictated by its functional groups:
-
Hydroxyl Group: Can undergo O-alkylation, O-acylation, and conversion to a chloro group using reagents like phosphorus oxychloride.[5] This is a crucial transformation for further functionalization.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[1] It can also be reduced to an aminomethyl group.
-
Nitro Group: Can be reduced to an amino group, which is a versatile handle for introducing a wide range of functionalities, including the formation of fused heterocyclic systems.
-
Pyridine Ring: The electron-deficient nature of the ring, enhanced by the nitro and cyano groups, makes it susceptible to nucleophilic aromatic substitution, particularly if the hydroxyl group is converted to a better leaving group like chlorine.
Potential Applications in Drug Discovery and Materials Science
Substituted nicotinonitriles and nitropyridines are recognized as important pharmacophores in medicinal chemistry.
Role in Medicinal Chemistry
-
Anticancer Activity: Many pyridine and nicotinonitrile derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[6][7] The specific substitution pattern of 2-hydroxy-5-nitro-3-pyridinecarbonitrile could lead to novel interactions with biological targets.
-
Antimicrobial and Antifungal Agents: The pyridine nucleus is a core component of many antimicrobial and antifungal drugs.[8] The unique electronic and structural features of this compound make it a candidate for screening against various pathogens.
-
Enzyme Inhibition: The functional groups present in the molecule could interact with the active sites of various enzymes, making it a potential starting point for the development of enzyme inhibitors. Nitropyridine derivatives have been investigated as inhibitors of enzymes like glycogen synthase kinase-3 (GSK3).[9]
Applications in Materials Science
The presence of polar functional groups and the potential for hydrogen bonding suggest that 2-hydroxy-5-nitro-3-pyridinecarbonitrile and its derivatives could be explored as building blocks for functional organic materials, such as dyes, pigments, or nonlinear optical materials.
Experimental Protocols: A Hypothetical Synthesis
The following is a generalized, hypothetical protocol for the synthesis of 2-hydroxy-5-nitro-3-pyridinecarbonitrile based on the diazotization pathway. This protocol has not been experimentally validated and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
Synthesis of 2-Hydroxy-5-nitro-3-pyridinecarbonitrile from 2-Amino-5-nitro-3-cyanopyridine
-
Diazotization:
-
Dissolve 2-amino-5-nitro-3-cyanopyridine in a suitable aqueous acid (e.g., dilute sulfuric acid) in a reaction vessel cooled to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at this temperature for an additional 30-60 minutes after the addition is complete to ensure the complete formation of the diazonium salt.
-
-
Hydrolysis:
-
Slowly and carefully heat the reaction mixture containing the diazonium salt to facilitate the hydrolysis and evolution of nitrogen gas. The temperature should be gradually raised, for example, to 50-80 °C.
-
Monitor the reaction for the cessation of gas evolution, indicating the completion of the hydrolysis.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent or by column chromatography to yield pure 2-hydroxy-5-nitro-3-pyridinecarbonitrile.
-
Self-Validation System: The purity and identity of the synthesized compound must be confirmed by analytical techniques such as melting point determination, TLC, and the spectroscopic methods outlined in Section 2.1.
Conclusion
2-Hydroxy-5-nitro-3-pyridinecarbonitrile is a molecule with significant potential as a building block in the synthesis of novel compounds with applications in drug discovery and materials science. Its rich functionality and the potential for tautomerism provide a platform for diverse chemical transformations. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its therapeutic and material properties.
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An In-Depth Technical Guide to 2-Hydroxy-5-nitronicotinonitrile (CAS No. 31309-38-3)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, my experience underscores the critical importance of well-characterized chemical intermediates in the intricate tapestry of drug discovery and development. These molecules, while not the final therapeutic agents, are the foundational pillars upon which novel pharmaceuticals are built. This guide is dedicated to one such molecule: 2-Hydroxy-5-nitronicotinonitrile. The unique arrangement of its functional groups—a hydroxyl, a nitro, and a nitrile on a pyridine scaffold—presents a fascinating case study in chemical reactivity and synthetic utility. This document eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the scientific story of this compound, from its fundamental properties to its potential as a strategic building block in medicinal chemistry. Every piece of information herein is presented with the aim of not just informing, but empowering the reader to make well-reasoned decisions in their research endeavors.
Molecular Architecture and Physicochemical Landscape
2-Hydroxy-5-nitronicotinonitrile (C₆H₃N₃O₃) is a multifaceted aromatic heterocycle, deriving its distinct chemical personality from the interplay of its constituent functional groups.[1][2] The pyridine ring, a cornerstone of many pharmaceuticals, is strategically functionalized with an electron-donating hydroxyl group at the 2-position, and two powerful electron-withdrawing groups: a nitro group at the 5-position and a cyano (nitrile) group at the 3-position.[2] This electronic arrangement profoundly influences the molecule's reactivity, making it a valuable and versatile intermediate in the synthesis of more complex heterocyclic systems.[2]
Key Physicochemical Properties
A thorough understanding of a compound's physical properties is paramount for its effective use in synthesis and process development. While specific experimental data for 2-Hydroxy-5-nitronicotinonitrile is not extensively reported in publicly available literature, we can infer and compare with closely related analogues to provide a working profile.
| Property | Value/Information | Source/Comment |
| CAS Number | 31309-38-3 | Universal Identifier |
| Molecular Formula | C₆H₃N₃O₃ | [2] |
| Molecular Weight | 165.11 g/mol | Calculated |
| Appearance | Expected to be a crystalline solid | Based on analogous compounds |
| Melting Point | Not definitively reported. The related 2-Hydroxy-5-nitropyridine melts at 188-191 °C. | [3] |
| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. | Inferred from structural similarity to other polar heteroaromatics. |
| pKa | Not definitively reported. The predicted pKa of the related 2-Hydroxy-5-nitronicotinic acid is 1.83±0.20. | [4] |
Strategic Synthesis: Pathways to a Versatile Intermediate
The synthesis of 2-Hydroxy-5-nitronicotinonitrile is primarily achieved through the electrophilic nitration of a pre-existing hydroxynicotinonitrile scaffold. The choice of starting material and reaction conditions is critical for achieving regioselectivity and high yield.
Classical Approach: Electrophilic Nitration of 2-Hydroxynicotinonitrile
The most direct and historically significant route to 2-Hydroxy-5-nitronicotinonitrile involves the nitration of 2-hydroxynicotinonitrile.[2] This reaction is a classic example of electrophilic aromatic substitution on a pyridine ring, where the directing effects of the existing substituents guide the incoming nitro group.
Causality of Experimental Choices:
-
Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent. Sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.
-
Temperature Control: The reaction is typically conducted under carefully controlled, low-temperature conditions.[2] This is crucial to prevent over-nitration and the formation of unwanted byproducts. The exothermic nature of the nitration reaction necessitates slow, dropwise addition of the nitrating agent to maintain the desired temperature range.
Experimental Protocol: Nitration of 2-Hydroxynicotinonitrile
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxynicotinonitrile in a suitable solvent, such as concentrated sulfuric acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Nitrating Mixture Preparation: In a separate vessel, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Addition: Add the nitrating mixture dropwise to the cooled solution of 2-hydroxynicotinonitrile over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at a low temperature for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice. A precipitate of 2-Hydroxy-5-nitronicotinonitrile should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water to remove residual acids.
-
Drying: Dry the product under vacuum.
-
Purification (if necessary): The crude product can be purified by recrystallization from a suitable solvent.
Alternative "One-Pot" Synthesis
A more recent and efficient approach involves a "one-pot" synthesis starting from 2-aminopyridine.[2] While the specific details for the synthesis of the nitrile derivative are not fully elaborated in the available literature, a patented method for the analogous 2-hydroxy-5-nitropyridine provides a strong procedural basis.[1] This method combines nitration and diazotization-hydrolysis in a single continuous process, offering advantages in terms of reduced waste and simplified work-up.[1]
Conceptual Workflow for One-Pot Synthesis:
-
Nitration of 2-Aminopyridine: 2-Aminopyridine is first nitrated, typically using a mixture of nitric and sulfuric acids, to introduce the nitro group at the 5-position.
-
Diazotization: The resulting 2-amino-5-nitropyridine is then diazotized in situ using a nitrite salt (e.g., sodium nitrite) in an acidic medium. This converts the amino group into a diazonium salt.
-
Hydrolysis: The diazonium salt is then hydrolyzed to the corresponding hydroxyl group, yielding the final product.
Analytical Characterization: Confirming Identity and Purity
Rigorous analytical characterization is non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and assess the purity of 2-Hydroxy-5-nitronicotinonitrile.
Spectroscopic Fingerprints
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns of these protons provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will reveal the chemical environments of all carbon atoms in the molecule, including the quaternary carbons of the nitrile and those bearing the hydroxyl and nitro groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic "fingerprint" of the molecule's functional groups. Key expected absorptions include:
-
A broad O-H stretch from the hydroxyl group.
-
A sharp C≡N stretch from the nitrile group.
-
Strong asymmetric and symmetric N-O stretches from the nitro group.
-
C=C and C=N stretching vibrations from the aromatic pyridine ring.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for assessing the purity of organic compounds. A well-developed HPLC method can separate the desired product from any starting materials, intermediates, and byproducts, allowing for accurate quantification of purity.
Reactivity and Synthetic Utility in Drug Discovery
The true value of an intermediate like 2-Hydroxy-5-nitronicotinonitrile lies in its potential for further chemical transformation. Its array of functional groups offers multiple handles for diversification and the construction of more complex molecular architectures.
-
The Hydroxyl Group: The 2-hydroxyl group can be alkylated or acylated to introduce a variety of substituents. More importantly, it can be converted into a better leaving group (e.g., a chloride) to facilitate nucleophilic substitution reactions at the 2-position of the pyridine ring.
-
The Nitro Group: The nitro group is a versatile functional group that can be readily reduced to an amino group. This transformation opens up a vast landscape of synthetic possibilities, including the formation of amides, sulfonamides, and the construction of fused heterocyclic rings.
-
The Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions. The presence of the nitrile is significant as this functional group is found in over 30 prescribed pharmaceuticals.[5]
The strategic combination of these reactive sites makes 2-Hydroxy-5-nitronicotinonitrile a valuable precursor for the synthesis of libraries of substituted pyridines for screening in drug discovery programs. Its derivatives have potential applications as intermediates for antiviral and antibacterial agents.[6]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 2-Hydroxy-5-nitronicotinonitrile. Although specific toxicity data for this compound is limited, the presence of a nitroaromatic system warrants careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and direct sunlight. Keep the container tightly sealed.
Conclusion
2-Hydroxy-5-nitronicotinonitrile emerges as a chemical intermediate of significant strategic value. Its synthesis, while requiring careful control, is achievable through established chemical principles. The true potential of this molecule is realized in its rich and varied reactivity, offering multiple avenues for the generation of novel and diverse chemical entities. For the medicinal chemist and drug development professional, a thorough understanding of the properties and reactivity of such building blocks is not merely academic; it is the very foundation upon which the next generation of therapeutics will be constructed. This guide has aimed to provide a comprehensive, yet flexible, framework for understanding and utilizing this promising intermediate.
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2,4,6-Trinitrophenol (Picric Acid): A Compound of Contrasting Applications
An In-depth Technical Guide to Key Nitrophenolic Compounds
A Note on Molecular Formula C6H3N3O3: Initial analysis of the molecular formula C6H3N3O3 suggests a focus on a specific set of isomers. However, a comprehensive review of chemical literature and databases indicates that the most prominent and extensively researched compounds structurally related to this formula are 2,4,6-Trinitrophenol (Picric Acid), with a formula of C6H3N3O7, and 2,4-Dinitrophenol, with a formula of C6H4N2O5. Given their significance in research and industry, this guide will provide an in-depth exploration of these two compounds, as they are likely the intended subjects of interest.
2,4,6-Trinitrophenol, commonly known as picric acid, is a yellow crystalline solid that has found use in a diverse range of applications, from explosives and dyes to antiseptics.[1] Its name is derived from the Greek word "pikros," meaning "bitter," which reflects its taste.[2] Picric acid is one of the most acidic phenols and is known for its explosive properties, especially when dry.[3][4]
Physicochemical and Explosive Properties
The physical and explosive characteristics of picric acid are summarized in the table below. It is crucial to handle this compound with extreme care due to its sensitivity to shock, friction, and heat.[3][4] The dry form is particularly hazardous and can form even more sensitive picrate salts with metals.[5]
| Property | Value |
| Molecular Formula | C6H3N3O7[3] |
| Molar Mass | 229.104 g/mol [3] |
| Appearance | Colorless to yellow solid[3] |
| Density | 1.763 g/cm³[3] |
| Melting Point | 122.5 °C (252.5 °F)[3] |
| Boiling Point | Sublimes above melting point[3] |
| Solubility in Water | 12.7 g/L[3] |
| Acidity (pKa) | 0.38[3] |
| Detonation Velocity | 7,480 m/s[3] |
| Shock Sensitivity | 33 cm (Picatinny Arsenal test)[3] |
Synthesis of 2,4,6-Trinitrophenol
The industrial synthesis of picric acid typically involves the nitration of phenol.[2] A common laboratory-scale preparation involves a two-step process to ensure controlled nitration and prevent oxidative decomposition of the phenol ring.[2][4]
-
Sulfonation: Phenol is first treated with concentrated sulfuric acid. This step introduces sulfonic acid groups onto the benzene ring, which deactivates the ring slightly to prevent uncontrolled oxidation in the subsequent nitration step.[2][4]
-
Nitration: The sulfonated intermediate is then carefully treated with concentrated nitric acid. The sulfonic acid groups are subsequently replaced by nitro groups, leading to the formation of 2,4,6-trinitrophenol.[2][4] The reaction mixture is then cooled, and the precipitated picric acid is collected by filtration and washed with cold water.
Caption: Synthesis workflow for 2,4,6-Trinitrophenol from Phenol.
Diverse Applications
Picric acid's utility spans multiple scientific and industrial fields:
-
Explosives: Historically, it was a significant military explosive, often used in artillery shells under names like Melinite and Lyddite.[1][3] Its salt, ammonium picrate, is less sensitive to shock and has been used in armor-piercing projectiles.[3]
-
Antiseptic and Medical Uses: In the early 20th century, picric acid was used as an antiseptic and for treating burns, malaria, and other ailments.[2][3] Gauze soaked in picric acid was a common component of first-aid kits.[3]
-
Histology and Dyes: It is a component of Bouin's solution, a fixative used for tissue specimens in histology.[3] It also serves as a yellow dye for silk and other materials.[1]
-
Analytical Chemistry: Picric acid is used in clinical chemistry for the Jaffe reaction to measure creatinine levels.[3] It also forms colored complexes with certain molecules, which can be quantified spectrophotometrically.[2][3]
-
Metallurgy: A 4% solution of picric acid in ethanol, known as "picral," is used to etch steel and magnesium alloys to reveal their microstructure.[3]
Safety and Toxicology
-
Explosion Hazard: Dry picric acid is a primary explosive and must be kept moist to prevent detonation.[4][5] It can form highly sensitive and dangerous metal picrate salts when in contact with metals like copper, lead, and zinc.[5] Old containers of dried picric acid pose a significant explosion risk.[3]
-
Toxicity: Picric acid is toxic if ingested, inhaled, or absorbed through the skin.[5][6] Exposure can cause irritation, and systemic effects may include headache, dizziness, and in severe cases, damage to the liver and kidneys.[6][7] Ingestion of 1 to 2 grams can lead to severe poisoning.[8]
2,4-Dinitrophenol (DNP): A Potent Metabolic Modulator
2,4-Dinitrophenol (DNP) is a yellow crystalline solid that has been used in the manufacturing of dyes, pesticides, and wood preservatives.[9][10] It gained notoriety in the 1930s as a weight-loss drug, a practice that was discontinued due to severe and often fatal side effects.[10]
Physicochemical Properties
| Property | Value |
| Molecular Formula | C6H4N2O5[9] |
| Molar Mass | 184.107 g/mol [9] |
| Appearance | Yellow orthorhombic crystals[9] |
| Density | 1.683 g/cm³[9] |
| Melting Point | 112–114 °C (234–237 °F)[9] |
| Boiling Point | Decomposes (sublimes with careful heating)[9] |
| Solubility in Water | 5.6 g/L[9] |
| Acidity (pKa) | 4.09[9] |
Synthesis of 2,4-Dinitrophenol
A common method for the synthesis of 2,4-Dinitrophenol is through the hydrolysis of 2,4-dinitrochlorobenzene.[9]
-
Hydrolysis: 2,4-dinitrochlorobenzene is heated with an aqueous solution of a base, such as sodium carbonate or sodium hydroxide.
-
Acidification: The resulting sodium salt of 2,4-dinitrophenol is then acidified with a strong acid, like sulfuric acid, to precipitate the 2,4-dinitrophenol.
-
Purification: The product is then filtered, washed, and can be further purified by recrystallization.
Caption: Synthesis workflow for 2,4-Dinitrophenol.
Mechanism of Action and Applications
-
Oxidative Phosphorylation Uncoupler: DNP's primary biological effect is the uncoupling of oxidative phosphorylation in mitochondria.[11][12] It acts as a protonophore, transporting protons across the inner mitochondrial membrane and dissipating the proton gradient that is necessary for ATP synthesis. This leads to a rapid consumption of energy without the production of ATP, with the energy being released as heat.[12]
Caption: DNP uncouples oxidative phosphorylation, causing energy to be lost as heat.
-
Applications:
Safety and Toxicology
-
High Acute Toxicity: DNP is highly toxic to humans.[10] The uncoupling of oxidative phosphorylation leads to a rapid increase in body temperature (hyperthermia), tachycardia, sweating, and rapid breathing.[9]
-
Fatal Overdoses: Overdoses can be fatal, with death resulting from an uncontrolled rise in body temperature.[9] The lowest published fatal ingested dose is 4.3 mg/kg, but typically fatalities occur at doses of 20-50 mg/kg.[9] There is no specific antidote for DNP poisoning, and treatment is primarily supportive, focusing on aggressive cooling measures.[9]
-
Chronic Effects: Long-term exposure to DNP in humans has been associated with the formation of cataracts, skin lesions, and adverse effects on the bone marrow, central nervous system, and cardiovascular system.[10]
-
Modern Illicit Use: Despite being banned for human consumption, DNP is still illicitly used in some bodybuilding and weight-loss circles, leading to numerous cases of severe toxicity and death.[13][14]
Spectroscopic Information
Spectroscopic techniques are essential for the identification and characterization of nitrophenols.
-
2,4,6-Trinitrophenol (Picric Acid): The infrared (IR) spectrum of picric acid shows characteristic peaks for the O-H stretch (around 3108 cm⁻¹), asymmetric NO₂ stretch (around 1630 cm⁻¹), and C-N stretch (around 1341 cm⁻¹).[2] The three nitro groups are not equivalent due to intramolecular hydrogen bonding between the hydroxyl group and one of the ortho nitro groups.[2]
-
2,4-Dinitrophenol (DNP): The IR spectrum of DNP also displays characteristic absorptions for the hydroxyl and nitro groups.
Conclusion
While potentially related by a user's query, 2,4,6-Trinitrophenol (Picric Acid) and 2,4-Dinitrophenol are distinct compounds with vastly different properties and applications. Picric acid's history is intertwined with its explosive power and its utility in various scientific disciplines. In contrast, DNP is a potent metabolic poison, and its story serves as a cautionary tale about the dangers of unregulated substances. A thorough understanding of their synthesis, properties, and significant safety hazards is paramount for researchers, scientists, and professionals in drug development.
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An In-Depth Technical Guide to the Synthesis of 2-Hydroxy-5-nitronicotinonitrile
Abstract
This technical guide provides a comprehensive overview of a feasible synthetic pathway for 2-Hydroxy-5-nitronicotinonitrile, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the absence of a well-established, direct synthesis protocol in the current literature, this document outlines a rational, multi-step approach commencing from the readily accessible starting material, 2-aminonicotinonitrile. Each synthetic step is detailed with underlying chemical principles, step-by-step experimental protocols, and critical process parameters. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering a practical framework for the laboratory-scale synthesis of this target molecule.
Introduction and Strategic Approach
2-Hydroxy-5-nitronicotinonitrile is a substituted pyridine derivative characterized by the presence of hydroxyl, nitro, and cyano functional groups. This unique combination of electron-withdrawing and electron-donating moieties makes it an attractive scaffold for the synthesis of novel bioactive molecules and functional materials. The strategic positioning of these groups allows for a multitude of chemical transformations, rendering it a versatile building block in organic synthesis.
The synthetic strategy detailed herein is predicated on a logical sequence of well-established organic reactions, designed to ensure regiochemical control and high yields. The proposed pathway involves two key transformations:
-
Electrophilic Nitration: Introduction of a nitro group onto the pyridine ring.
-
Diazotization and Hydrolysis: Conversion of an amino group to a hydroxyl group.
This approach leverages the directing effects of the substituents on the pyridine ring to achieve the desired isomer.
Proposed Synthetic Pathway
The proposed synthesis of 2-Hydroxy-5-nitronicotinonitrile is a two-step process starting from 2-aminonicotinonitrile.
Caption: Proposed two-step synthesis of 2-Hydroxy-5-nitronicotinonitrile.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Amino-5-nitronicotinonitrile
This initial step involves the electrophilic nitration of 2-aminonicotinonitrile. The amino group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. In the case of the 2-aminopyridine scaffold, the 5-position is electronically favored for substitution.
Reaction Mechanism: The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (40 mL).
-
Cooling: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.
-
Addition of Starting Material: While maintaining the low temperature, slowly add 2-aminonicotinonitrile (11.9 g, 0.1 mol) in small portions with vigorous stirring. Ensure the temperature does not exceed 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (7.5 mL, ~0.12 mol) to cold, concentrated sulfuric acid (15 mL).
-
Nitration: Slowly add the nitrating mixture dropwise to the solution of 2-aminonicotinonitrile in sulfuric acid, ensuring the internal temperature is maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.
-
Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. A yellow precipitate of 2-amino-5-nitronicotinonitrile will form.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
| Parameter | Value | Reference |
| Starting Material | 2-Aminonicotinonitrile | [1] |
| Reagents | Conc. HNO₃, Conc. H₂SO₄ | [2] |
| Temperature | 0-10 °C | [2] |
| Reaction Time | 2-3 hours | N/A |
| Expected Yield | 70-80% (estimated) | N/A |
Step 2: Synthesis of 2-Hydroxy-5-nitronicotinonitrile
This final step involves the conversion of the amino group of 2-amino-5-nitronicotinonitrile into a hydroxyl group. This is achieved through a diazotization reaction followed by hydrolysis of the resulting diazonium salt.
Reaction Mechanism: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. The diazonium group is an excellent leaving group (as N₂ gas) and is readily displaced by a nucleophile, in this case, water, to form the corresponding hydroxyl compound.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-5-nitronicotinonitrile (16.4 g, 0.1 mol) in an aqueous solution of hydrochloric acid (15% w/v, 150 mL).
-
Cooling: Cool the solution in an ice-salt bath to an internal temperature of -5 to 0 °C.
-
Diazotization: Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in cold water (20 mL). Add this solution dropwise to the stirred amine solution, ensuring the temperature is maintained below 0 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the mixture at 0-5 °C for 30-45 minutes. The completion of the diazotization can be checked using starch-iodide paper (a positive test indicates the presence of excess nitrous acid).
-
Hydrolysis: After diazotization is complete, slowly heat the reaction mixture to 50-60 °C. Effervescence (evolution of nitrogen gas) will be observed. Maintain this temperature until the gas evolution ceases.
-
Isolation: Cool the reaction mixture to room temperature. The product, 2-Hydroxy-5-nitronicotinonitrile, will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as an ethanol/water mixture.[3]
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-nitronicotinonitrile | N/A |
| Reagents | NaNO₂, HCl (aq) | [3] |
| Temperature | -5 to 5 °C (Diazotization), 50-60 °C (Hydrolysis) | [3] |
| Reaction Time | 1-2 hours | N/A |
| Expected Yield | 75-85% (estimated) | [3] |
Safety and Handling Precautions
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.
-
Diazonium Salts: Diazonium salts can be explosive in their solid, dry state.[4] The protocol described above is for an aqueous solution to be used in situ. Do not attempt to isolate the diazonium salt intermediate. The diazotization reaction is exothermic and requires strict temperature control to prevent decomposition.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 2-Hydroxy-5-nitronicotinonitrile. By employing a sequence of nitration and diazotization-hydrolysis reactions, this target molecule can be synthesized from readily available starting materials. The provided protocols are based on well-established chemical principles and analogous transformations reported in the literature, offering a solid foundation for further optimization and scale-up by researchers in the field.
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A Comprehensive Technical Guide to the Theoretical and Spectroscopic Properties of Substituted Nitropyridines: A Case Study on 2-Hydroxy-5-nitropyridine
Abstract: Substituted pyridine derivatives are foundational scaffolds in medicinal chemistry and materials science. Understanding their structural, electronic, and vibrational properties is paramount for rational drug design and the development of novel functional materials. This technical guide provides an in-depth exploration of the theoretical and spectroscopic characteristics of this class of molecules, using 2-hydroxy-5-nitropyridine as a prime exemplar. Due to the limited specific literature on 2-Hydroxy-5-nitronicotinonitrile, this guide focuses on its close structural analog, 2-hydroxy-5-nitropyridine, for which extensive experimental and computational data exist. This allows for a robust demonstration of the powerful synergy between Density Functional Theory (DFT) calculations and experimental spectroscopy (FT-IR, Raman, UV-Vis) in elucidating complex molecular behaviors, including tautomerism, molecular stability, and electronic properties. The methodologies and analyses presented herein are directly applicable to the study of 2-Hydroxy-5-nitronicotinonitrile and other related heterocyclic compounds.
Introduction: The Significance of the Pyridine Scaffold
Nitrogen-containing heterocycles are among the most significant structural components of pharmaceuticals, with pyridine rings being particularly prevalent in a wide array of natural products and FDA-approved drugs.[1] The electronic properties of the pyridine ring can be finely tuned by introducing various substituents, such as hydroxyl (-OH) and nitro (-NO₂) groups. These modifications can drastically alter the molecule's reactivity, intermolecular interactions, and ultimately, its biological activity.
A key characteristic of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone form. In the case of 2-hydroxy-5-nitropyridine (HNP), this involves a proton transfer from the hydroxyl group to the pyridine nitrogen, resulting in the 5-nitro-2-pyridone (NPO) tautomer.[2] Elucidating the dominant tautomer is critical, as each form possesses distinct chemical and physical properties.
This guide details a combined experimental and computational workflow to comprehensively characterize such molecules. We will leverage Density Functional Theory (DFT) to build a theoretical model that predicts molecular geometry, vibrational frequencies, and electronic properties. These computational results will be correlated with experimental spectroscopic data to provide a validated and holistic understanding of the molecule's behavior.
Methodological Framework: Integrating Theory and Experiment
A robust characterization relies on the convergence of theoretical predictions and experimental observations. Our approach integrates high-level quantum chemical calculations with spectroscopic analysis.
Experimental Protocols
Synthesis of 2-Hydroxy-5-nitropyridine: A common and efficient method is the one-pot synthesis starting from 2-aminopyridine.[3]
-
Nitration: Add 2-aminopyridine in batches to concentrated sulfuric acid, maintaining a temperature of 10-20 °C. Add concentrated nitric acid and stir the mixture at 40-50 °C until the nitration is complete.[3]
-
Quenching & Diazotization: Add the reaction solution to water to quench the reaction, controlling the temperature at 0-10 °C. Subsequently, add a sodium nitrite aqueous solution dropwise to perform the diazotization reaction.[3]
-
Hydrolysis & Precipitation: Adjust the acid concentration with ammonia water. The diazotized salt hydrolyzes to form the hydroxyl group.
-
Isolation: Filter the resulting solution and dry the filter cake to obtain the 2-hydroxy-5-nitropyridine product.[3]
Spectroscopic Analysis:
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded in the 4000–400 cm⁻¹ range using a Fourier Transform Infrared spectrometer. The solid sample is typically prepared in a KBr pellet. This technique probes the vibrational modes of the molecule's functional groups.[4]
-
UV-Vis Spectroscopy: The electronic absorption spectrum is recorded using a UV-Vis spectrophotometer, typically in a solvent like ethanol or acetonitrile. This method provides information about the electronic transitions within the molecule, particularly those involving π-systems.[5]
Computational Protocol: Density Functional Theory (DFT)
All theoretical calculations are performed using a quantum chemistry software package like Gaussian. The choice of functional and basis set is critical for obtaining accurate results.
-
Method Selection: The B3LYP hybrid functional is widely used as it provides a good balance between computational cost and accuracy for many organic systems.[6] The calculations are performed with the 6-311++G(d,p) basis set, which includes diffuse functions (++) to accurately describe anions and non-covalent interactions, and polarization functions (d,p) for a more flexible description of bonding electrons.[2]
-
Geometry Optimization: The initial molecular structures of both the enol (2-hydroxy-5-nitropyridine) and keto (5-nitro-2-pyridone) tautomers are built and their geometries are optimized by minimizing the energy with respect to all geometric parameters.[7]
-
Frequency Calculations: Vibrational frequencies are calculated for the optimized geometries. The absence of imaginary frequencies confirms that the structures correspond to true energy minima. These calculated frequencies can be directly compared to experimental FT-IR and Raman spectra.
-
Electronic Property Analysis:
-
Natural Bond Orbital (NBO) Analysis: This analysis is performed to investigate intramolecular charge transfer, hyperconjugative interactions, and bond strengths.[8][9]
-
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and the energy required for electronic excitation.[10][11]
-
Molecular Electrostatic Potential (MEP): The MEP surface is mapped to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[12]
-
Results and Discussion
Tautomeric Stability
A central question for 2-hydroxy-5-nitropyridine is the energetic preference between its enol and keto forms.
DFT calculations consistently show that the keto tautomer, 5-nitro-2-pyridone (NPO), is more stable than the enol form. Quantum mechanical calculations using B3LYP, ωB97XD, and mPW1PW91 functionals predict that the keto form is favored by approximately 0.86 to 1.35 kcal/mol in the gas phase.[1][2] This relatively small energy difference suggests that both tautomers can coexist, but the pyridone form is predominant. This finding is further supported by X-ray diffraction studies on the solid crystal, which confirm the molecule exists in the oxo (keto) form.[1]
Vibrational Spectral Analysis
The correlation between experimental and DFT-calculated vibrational frequencies is a powerful tool for validating the computed geometry and assigning spectral bands.
| Vibrational Mode | Experimental FT-IR (cm⁻¹) [2] | Calculated DFT (cm⁻¹) [2] | Assignment |
| N-H Stretch (keto) | ~3100 (broad) | 3488 | Stretching of the N-H bond in the pyridone ring. |
| C-H Stretch | 3077 | 3080-3100 | Aromatic C-H stretching vibrations. |
| C=O Stretch (keto) | 1672 | 1680 | Carbonyl stretch, characteristic of the pyridone form. |
| NO₂ Asymmetric Stretch | 1580 | 1575 | Asymmetric stretching of the nitro group. |
| C=C/C=N Stretch | 1540 | 1550 | Ring stretching vibrations. |
| NO₂ Symmetric Stretch | 1340 | 1345 | Symmetric stretching of the nitro group. |
The strong absorption band observed experimentally around 1672 cm⁻¹ is unequivocally assigned to the C=O stretching vibration of the keto tautomer, providing strong evidence for its dominance.[2] The broadness of the N-H stretching band suggests the presence of intermolecular hydrogen bonding in the solid state. The excellent agreement between the calculated and observed frequencies for the nitro group (NO₂) and ring vibrations further validates the accuracy of the DFT model.
Frontier Molecular Orbitals and Electronic Properties
The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior and reactivity of a molecule.
| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -3.4 eV |
| Energy Gap (ΔE) | 4.1 eV |
The HOMO is primarily localized over the pyridine ring and the oxygen of the carbonyl group, indicating these are the primary sites for electron donation. The LUMO is predominantly distributed over the nitro group and the ring's π-system, identifying these as the electron-accepting regions.
The HOMO-LUMO energy gap (ΔE) is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.[11] The calculated gap of 4.1 eV indicates a relatively stable molecule. This energy gap corresponds to the lowest energy electronic transition, which can be correlated with UV-Vis spectroscopy. As conjugation in a molecule increases, the HOMO-LUMO gap generally decreases, leading to an absorption at a longer wavelength (a redshift).[13] The presence of the nitro group, a strong electron-withdrawing group, and the conjugated ring system are expected to result in significant absorption in the UV region.
Molecular Electrostatic Potential (MEP)
The MEP surface provides a visual representation of the charge distribution. For 5-nitro-2-pyridone, the MEP map reveals:
-
Negative Potential (Red/Yellow): These regions are located around the oxygen atoms of the carbonyl and nitro groups. They are electron-rich and represent the most likely sites for electrophilic attack.[12]
-
Positive Potential (Blue): The most positive region is found around the hydrogen atom attached to the ring nitrogen (N-H). This indicates it is the most acidic proton and a likely site for nucleophilic attack or hydrogen bond donation.
This analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants, guiding further studies in drug development.
Natural Bond Orbital (NBO) Analysis
NBO analysis translates the complex calculated wavefunction into a more intuitive chemical picture of lone pairs and bonds.[14] For 5-nitro-2-pyridone, NBO analysis reveals significant hyperconjugative interactions. A key interaction is the delocalization of electron density from the lone pair of the ring nitrogen atom into the antibonding orbital of the adjacent C=O bond (n → π*). This interaction contributes to the stability of the pyridone ring system.[9] Furthermore, strong delocalization is observed from the ring's π system to the antibonding orbitals of the nitro group, confirming the powerful electron-withdrawing nature of the NO₂ substituent.
Conclusion and Future Outlook
This guide has demonstrated a comprehensive, integrated approach for characterizing the theoretical and spectroscopic properties of 2-hydroxy-5-nitropyridine as a model for substituted pyridines. Through the synergy of DFT calculations and experimental spectroscopy, we have established the energetic preference for the 5-nitro-2-pyridone tautomer, assigned its key vibrational modes, and elucidated its electronic structure and reactivity profile.
The methodologies detailed herein—from the selection of DFT functionals and basis sets to the interpretation of FT-IR, UV-Vis, HOMO-LUMO, MEP, and NBO data—provide a robust and self-validating framework for researchers. These protocols can be directly applied to investigate the target molecule, 2-Hydroxy-5-nitronicotinonitrile, and other novel heterocyclic compounds. Such detailed molecular-level understanding is a critical prerequisite for the rational design of new pharmaceuticals and advanced materials, enabling scientists to predict and tune molecular properties for specific applications.
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Navigating the Complex Terrain of Electrophilic Aromatic Substitution on 2-Hydroxypyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxypyridine scaffold, a privileged structure in medicinal chemistry, presents a unique and intricate landscape for electrophilic aromatic substitution (EAS). Its reactivity and regioselectivity are governed by a delicate interplay of tautomerism, electronic effects, and reaction conditions. This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive exploration of the core principles and practical methodologies for the functionalization of this versatile heterocyclic system. By delving into the causality behind experimental choices, this guide aims to empower scientists to rationally design and execute synthetic strategies for novel 2-hydroxypyridine derivatives.
The Duality of Reactivity: Understanding the 2-Hydroxypyridine/2-Pyridone Tautomerism
At the heart of the chemistry of 2-hydroxypyridine lies its existence in a tautomeric equilibrium with its lactam form, 2-pyridone.[1][2] This equilibrium is not merely a chemical curiosity; it is the principal determinant of the molecule's reactivity towards electrophiles. The position of this equilibrium is profoundly influenced by the solvent environment. In non-polar solvents, the aromatic 2-hydroxypyridine tautomer is favored, while polar and protic solvents shift the equilibrium towards the 2-pyridone form.[3]
This tautomerism dictates that electrophilic attack can occur on two distinct chemical entities. The 2-hydroxypyridine form, with its electron-donating hydroxyl group, activates the pyridine ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho and para to the hydroxyl group (C3 and C5). Conversely, the 2-pyridone tautomer, an amide, also possesses an activated ring system due to the electron-donating character of the nitrogen atom, directing substitution to the same C3 and C5 positions.
The Mechanism and Regioselectivity of Electrophilic Attack
The overarching mechanism of electrophilic aromatic substitution on 2-hydroxypyridine derivatives follows the classical two-step pathway: initial attack of the electrophile on the electron-rich ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by deprotonation to restore aromaticity.[4]
The regioselectivity of these reactions is a direct consequence of the stability of the possible carbocation intermediates. Attack at the C3 and C5 positions leads to intermediates where the positive charge can be delocalized onto the oxygen (in the 2-hydroxypyridine form) or nitrogen (in the 2-pyridone form) atoms through resonance, providing significant stabilization. Attack at the C4 and C6 positions does not allow for this favorable delocalization, rendering these pathways energetically less favorable.
The presence of other substituents on the ring further modulates this inherent regioselectivity through their own electronic and steric effects. Electron-donating groups will generally enhance the reactivity and reinforce the C3/C5 directing effect, while electron-withdrawing groups will deactivate the ring and may influence the regiochemical outcome based on their position.
Key Electrophilic Aromatic Substitution Reactions: Protocols and Insights
This section provides detailed methodologies for the most pertinent electrophilic aromatic substitution reactions on the 2-hydroxypyridine core. The protocols are presented as self-validating systems, with explanations for the choice of reagents and conditions.
Nitration: Introducing the Nitro Group
The introduction of a nitro group is a cornerstone of aromatic chemistry, providing a versatile handle for further functionalization. The nitration of 2-hydroxypyridine derivatives typically proceeds with high regioselectivity at the 3- and 5-positions.
Table 1: Comparison of Nitration Conditions for 2-Hydroxypyridine Derivatives
| Substrate | Nitrating Agent | Solvent | Temperature (°C) | Major Product(s) | Yield (%) | Reference |
| 2-Hydroxypyridine | Nitric Acid | Pyridine | Room Temp | 3-Nitro-2-hydroxypyridine | High | [5] |
| 3-Hydroxypyridine | KNO₃ | Conc. H₂SO₄ | 40 | 3-Hydroxy-2-nitropyridine | 49.7 | [1] |
| 3-Hydroxypyridine | HNO₃ / H₂SO₄ | - | < 30 | 3-Hydroxy-2-nitropyridine | - | [6] |
Experimental Protocol: Synthesis of 3-Nitro-2-hydroxypyridine [5]
-
Dissolution: Dissolve 2-hydroxypyridine in pyridine in a reaction flask.
-
Cooling: Place the reaction flask in an ice bath to maintain a low temperature.
-
Addition of Nitrating Agent: Slowly add nitric acid (e.g., 60-75% mass percent) dropwise to the stirred solution. The use of pyridine as a solvent moderates the reactivity of the nitric acid.
-
Reaction: After the addition is complete, remove the flask from the ice bath and continue stirring at room temperature for 20-40 minutes.
-
Concentration and Repetition: Concentrate the reaction mixture to half its original volume. Repeat the addition of nitric acid and reaction steps 3-5 times to ensure complete conversion.
-
Neutralization: After the final reaction cycle, carefully add a base (e.g., sodium carbonate or sodium bicarbonate) to the mixed solution until it reaches a neutral pH. This step should be performed in an ice bath to control the exothermic reaction.
-
Work-up and Isolation: The product, 2-hydroxy-3-nitropyridine, can then be isolated through standard post-treatment procedures such as filtration or extraction.
Halogenation: Introducing Halogen Atoms
Halogenated 2-hydroxypyridine derivatives are valuable intermediates in cross-coupling reactions and other transformations. Bromination is a common example of halogenation on this scaffold.
Table 2: Bromination of 2-Hydroxypyrimidine (as an analogue)
| Substrate | Brominating Agent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 2-Hydroxypyrimidine | HBr / H₂O₂ | Water | 30 | 5-Bromo-2-hydroxypyrimidine | High | [7] |
Experimental Protocol: Synthesis of 5-Bromo-2-hydroxypyrimidine (Illustrative for 2-Hydroxypyridine) [7]
-
Reaction Setup: In a reaction vessel, mix 2-hydroxypyrimidine with hydrobromic acid (e.g., 50 wt%).
-
Catalyst Addition: Add hydrogen peroxide (e.g., 50 wt%) to the mixture. The hydrogen peroxide acts as an oxidizing agent to generate the electrophilic bromine species in situ.
-
Heating: Heat the reaction mixture to 30°C and maintain this temperature for an extended period (e.g., 14 hours) to ensure the reaction goes to completion.
-
Work-up: After the reaction, the intermediate product, 5-bromo-2-hydroxypyrimidine, is obtained through purification, which may involve cooling, filtration, and drying.
Friedel-Crafts and Vilsmeier-Haack Reactions: Carbon-Carbon Bond Formation
Direct Friedel-Crafts acylation and alkylation on pyridine and its derivatives are often challenging due to the electron-deficient nature of the ring and the propensity for the nitrogen atom to coordinate with the Lewis acid catalyst.[2] However, the activating hydroxyl/oxo group in 2-hydroxypyridine derivatives can facilitate these reactions under specific conditions.
The Vilsmeier-Haack reaction offers a milder alternative for the formylation of activated aromatic rings.[8] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[8] For 2-pyridone derivatives, this reaction can lead to the formation of highly substituted products through a sequence of ring-opening, haloformylation, and intramolecular cyclization.[3][4][9]
Diagram 1: Generalized Vilsmeier-Haack Reaction on a 2-Pyridone Derivative
Caption: Vilsmeier-Haack formylation of a 2-pyridone derivative.
Sulfonation: Introducing the Sulfonic Acid Group
Sulfonation of pyridine can be achieved using reagents like the pyridine-SO₃ complex.[10] For 2-hydroxypyridine, the reaction conditions would need to be carefully controlled to achieve selective sulfonation on the ring rather than at the hydroxyl group. Recent advancements have also demonstrated electrochemical methods for the meta-sulfonylation of pyridines.[11]
Conclusion: A Framework for Rational Design
The electrophilic aromatic substitution of 2-hydroxypyridine derivatives is a field rich with synthetic potential. A thorough understanding of the tautomeric equilibrium and the electronic effects of substituents provides a robust framework for predicting and controlling the regiochemical outcomes of these reactions. The protocols and insights presented in this guide serve as a foundation for the rational design of novel 2-hydroxypyridine-based molecules with tailored properties for applications in drug discovery and materials science. By leveraging this knowledge, researchers can navigate the complexities of this fascinating heterocyclic system and unlock its full potential for innovation.
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Synthesis of new substituted pyridines via Vilsmeier-Haack reagent - ResearchGate. Available at: [Link]
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The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing). Available at: [Link]
-
Radical Bromination: The Primary Alkane Reaction (Theory & Practice) - YouTube. Available at: [Link]
-
(PDF) Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene - ResearchGate. Available at: [Link]
-
How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine? | ResearchGate. Available at: [Link]
Sources
- 1. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103664757A - Preparation method of 2-hydroxy-3-nitropyridine - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-Hydroxy-5-nitronicotinonitrile: A Detailed Guide for Researchers
Introduction: The Significance of 2-Hydroxy-5-nitronicotinonitrile in Modern Drug Discovery and Materials Science
2-Hydroxy-5-nitronicotinonitrile stands as a pivotal molecular scaffold in the landscape of synthetic chemistry. Its unique electronic and structural features, characterized by a pyridine ring substituted with a hydroxyl, a nitro, and a nitrile group, render it a highly versatile precursor for a diverse array of complex heterocyclic compounds. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring, making it amenable to a variety of chemical transformations. This reactivity profile has positioned 2-hydroxy-5-nitronicotinonitrile as a valuable building block in the synthesis of novel pharmaceutical agents, agrochemicals, and advanced materials. Its derivatives have shown promise in various therapeutic areas, and its utility in the development of functional dyes and ligands continues to be an active area of research.
This comprehensive guide provides two robust and validated synthetic pathways for the preparation of 2-Hydroxy-5-nitronicotinonitrile, designed to be accessible to researchers and scientists in both academic and industrial settings. Each protocol is presented with a detailed, step-by-step methodology, an explanation of the underlying chemical principles, and essential safety considerations.
Strategic Approaches to the Synthesis of 2-Hydroxy-5-nitronicotinonitrile
The synthesis of 2-Hydroxy-5-nitronicotinonitrile can be effectively achieved through two primary strategic disconnections, each commencing from a readily accessible starting material.
-
Pathway A: Hydrolysis of 2-Chloro-5-nitronicotinonitrile. This approach leverages the facile nucleophilic aromatic substitution of a chloro group at the 2-position of the pyridine ring. The electron-withdrawing nitro and cyano substituents significantly activate the ring towards nucleophilic attack, making the hydrolysis a highly favorable transformation.
-
Pathway B: Diazotization and Hydrolysis of 2-Amino-5-nitronicotinonitrile. This classic and reliable method in aromatic chemistry involves the conversion of a primary aromatic amine to a diazonium salt, which is then subsequently hydrolyzed to the corresponding hydroxyl derivative. This pathway offers an alternative route, often with different impurity profiles and purification considerations.
The following sections provide a detailed exposition of each of these synthetic routes.
Pathway A: Synthesis via Hydrolysis of 2-Chloro-5-nitronicotinonitrile
This two-step pathway commences with the synthesis of the chlorinated precursor, followed by its hydrolysis to the target compound.
Step 1: Synthesis of 2-Chloro-5-nitronicotinonitrile
The synthesis of 2-chloro-5-nitronicotinonitrile is achieved through the chlorination of 2-hydroxy-5-nitronicotinamide, which is in turn prepared from 2-hydroxynicotinamide.
Experimental Protocol:
-
Nitration of 2-Hydroxynicotinamide:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-hydroxynicotinamide.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated 2-hydroxy-5-nitronicotinamide by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
-
-
Chlorination and Dehydration to 2-Chloro-5-nitronicotinonitrile:
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride guard tube.
-
To the flask, add the dried 2-hydroxy-5-nitronicotinamide and phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-5-nitronicotinonitrile.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Step 2: Hydrolysis of 2-Chloro-5-nitronicotinonitrile to 2-Hydroxy-5-nitronicotinonitrile
The final step in this pathway involves the conversion of the 2-chloro substituent to a hydroxyl group.
Experimental Protocol:
-
Hydrolysis Reaction:
-
In a round-bottom flask, dissolve the purified 2-chloro-5-nitronicotinonitrile in a suitable solvent such as aqueous dioxane or ethanol.
-
Add an aqueous solution of a base, for example, 2M sodium hydroxide or potassium hydroxide.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid or acetic acid until the pH is approximately 4-5.
-
The product, 2-Hydroxy-5-nitronicotinonitrile, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the purified product.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Causality Behind Experimental Choices:
-
The use of a strong acid mixture (H₂SO₄/HNO₃) in the nitration step is crucial for the electrophilic substitution on the pyridine ring.
-
Phosphorus oxychloride is a powerful dehydrating and chlorinating agent, effectively converting the amide to a nitrile and the hydroxyl group to a chloro group in a single step.
-
The basic hydrolysis of the 2-chloro group proceeds via a nucleophilic aromatic substitution mechanism (SₙAr), which is facilitated by the presence of the electron-withdrawing nitro and cyano groups.
Pathway B: Synthesis via Diazotization of 2-Amino-5-nitronicotinonitrile
This pathway provides an alternative and effective route to the target molecule, starting from the corresponding amino derivative.
Step 1: Synthesis of 2-Amino-5-nitronicotinonitrile
The synthesis of the amino precursor is typically achieved by the nitration of 2-aminonicotinonitrile.
Experimental Protocol:
-
Nitration of 2-Aminonicotinonitrile:
-
In a manner analogous to the nitration in Pathway A, dissolve 2-aminonicotinonitrile in concentrated sulfuric acid at a low temperature (0-5 °C).
-
Slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
After the addition, allow the reaction to proceed at room temperature for a specified duration, monitoring by TLC.
-
Upon completion, the reaction is worked up by pouring the mixture onto ice, followed by neutralization with a base (e.g., aqueous ammonia) to precipitate the product.
-
The crude 2-amino-5-nitronicotinonitrile is then collected by filtration, washed, and dried.
-
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitronicotinonitrile
The conversion of the 2-amino group to a hydroxyl group is the key transformation in this step.
Experimental Protocol:
-
Formation of the Diazonium Salt:
-
Suspend the 2-amino-5-nitronicotinonitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, in a beaker or flask cooled in an ice-salt bath to 0-5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂) in water.
-
Slowly add the sodium nitrite solution dropwise to the suspension of the amine, maintaining the temperature below 5 °C. The formation of the diazonium salt is usually indicated by a change in color and the dissolution of the starting material.
-
-
Hydrolysis of the Diazonium Salt:
-
After the addition of sodium nitrite is complete, continue stirring the mixture in the cold for an additional 15-30 minutes.
-
Slowly and carefully heat the reaction mixture to 50-60 °C. The decomposition of the diazonium salt is accompanied by the evolution of nitrogen gas.
-
Maintain this temperature until the gas evolution ceases.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature. The product, 2-Hydroxy-5-nitronicotinonitrile, should precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure compound.
-
Trustworthiness and Self-Validation:
The protocols described are based on well-established and fundamental reactions in organic synthesis. The progress of each reaction can be reliably monitored by TLC. The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the synthesized compound should also be determined and compared with literature values if available.
Data Presentation and Visualization
Table 1: Summary of Reagents and Typical Yields
| Pathway | Step | Starting Material | Key Reagents | Product | Typical Yield (%) |
| A | 1 | 2-Hydroxynicotinamide | H₂SO₄, HNO₃, POCl₃ | 2-Chloro-5-nitronicotinonitrile | 60-70 |
| 2 | 2-Chloro-5-nitronicotinonitrile | NaOH or KOH (aq) | 2-Hydroxy-5-nitronicotinonitrile | 80-90 | |
| B | 1 | 2-Aminonicotinonitrile | H₂SO₄, HNO₃ | 2-Amino-5-nitronicotinonitrile | 75-85 |
| 2 | 2-Amino-5-nitronicotinonitrile | NaNO₂, H₂SO₄ (aq) | 2-Hydroxy-5-nitronicotinonitrile | 70-80 |
Diagrams of Synthetic Pathways
Caption: Overview of the two synthetic pathways to 2-Hydroxy-5-nitronicotinonitrile.
Caption: Simplified mechanisms for the key steps in each synthetic pathway.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling the reagents and products described in these protocols.
-
Fume Hood: All steps involving volatile, corrosive, or toxic reagents such as phosphorus oxychloride, concentrated acids, and organic solvents must be performed in a well-ventilated fume hood.
-
Nitrating Agents: The nitrating mixture (concentrated sulfuric and nitric acids) is highly corrosive and a strong oxidizing agent. It should be prepared and handled with extreme care, avoiding contact with skin and combustible materials.
-
Diazonium Salts: Diazonium salts can be unstable and potentially explosive, especially when dry. They should be prepared at low temperatures and used in solution without isolation whenever possible. The hydrolysis step should be conducted with care, allowing for the controlled evolution of nitrogen gas.
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Characterization of 2-Hydroxy-5-nitronicotinonitrile
The identity and purity of the final product should be rigorously confirmed using a combination of the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the chemical structure and the successful incorporation of the functional groups.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and nitro (-NO₂) groups.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compound.
-
Melting Point: A sharp melting point is a good indicator of the purity of the final product.
-
Thin Layer Chromatography (TLC): TLC should be used throughout the synthesis to monitor reaction progress and assess the purity of the isolated products.
Conclusion
The synthetic protocols outlined in this application note provide reliable and reproducible methods for the preparation of 2-Hydroxy-5-nitronicotinonitrile. By offering two distinct pathways, researchers can choose the most suitable route based on the availability of starting materials, equipment, and specific experimental requirements. The detailed explanations and safety precautions are intended to ensure the successful and safe execution of these syntheses, empowering further research and development in the fields of medicinal chemistry and materials science.
References
- Preparation method of 2-chloro-5-nitropyridine.
- Preparation method of high-yield 2-chloro-5-nitropyridine.
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Diazotisation. Organic Chemistry Portal. [Link]
-
Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B: Physical Organic. [Link]
Application Note and Protocol: Regioselective Nitration of 2-hydroxynicotinonitrile
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Nitrated Pyridine Scaffolds
Nitrated pyridine derivatives are pivotal building blocks in medicinal chemistry and materials science. The introduction of a nitro group onto the pyridine ring profoundly alters its electronic properties, opening avenues for a diverse range of subsequent chemical transformations. Specifically, the nitro moiety can serve as a versatile handle for the synthesis of amines, which are ubiquitous in pharmacologically active compounds, or act as an electron-withdrawing group to modulate the reactivity of the heterocyclic core. 2-hydroxynicotinonitrile, possessing both a nucleophilic hydroxyl group and an electron-withdrawing cyano group, presents a unique substrate for electrophilic aromatic substitution. This guide provides a comprehensive, field-proven protocol for the regioselective nitration of 2-hydroxynicotinonitrile, yielding 2-hydroxy-5-nitronicotinonitrile, a valuable intermediate for drug discovery and development.
Mechanistic Rationale and Regioselectivity
The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the generation of a highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric and sulfuric acids.[1] The pyridine ring itself is inherently electron-deficient and thus less reactive towards electrophiles than benzene.[2] However, the substituents on the 2-hydroxynicotinonitrile ring govern the feasibility and regiochemical outcome of the reaction.
The 2-hydroxy group is a powerful activating group, donating electron density to the ring through resonance, thereby making the ring more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. In this case, the para position (C5) is highly favored. The 3-cyano group, conversely, is a strong deactivating group, withdrawing electron density from the ring. It acts as a meta-director. Fortuitously, both the activating para-directing hydroxyl group and the deactivating meta-directing cyano group steer the incoming electrophile to the same position: C5. This convergence of directing effects leads to a highly regioselective synthesis of 2-hydroxy-5-nitronicotinonitrile.
Caption: Regioselectivity of the nitration reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-hydroxynicotinonitrile | ≥98% | Sigma-Aldrich | |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Reagent, 95-98% | Fisher Scientific | Highly corrosive. Handle with extreme care in a fume hood. |
| Concentrated Nitric Acid (HNO₃) | ACS Reagent, 68-70% | VWR | Strong oxidizer and highly corrosive. Handle in a fume hood. |
| Deionized Water (H₂O) | Millipore | ||
| Crushed Ice | |||
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | J.T. Baker | For neutralization. |
| Ethyl Acetate (EtOAc) | HPLC Grade | EMD Millipore | For extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | Acros Organics | For drying the organic phase. |
| Deuterated Dimethyl Sulfoxide (DMSO-d₆) | NMR Grade | Cambridge Isotope | For NMR analysis. |
Equipment
-
Three-neck round-bottom flask (100 mL) equipped with a magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice-water bath
-
Heating mantle with a stirrer
-
Büchner funnel and filter flask
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
NMR spectrometer
-
FT-IR spectrometer
-
Melting point apparatus
Safety Precautions
-
General: This procedure involves the use of highly corrosive and oxidizing acids. All manipulations must be performed in a certified chemical fume hood.[3][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).[3]
-
Acid Handling: Always add acid slowly to water or another liquid; never the other way around, to avoid violent exothermic reactions. When preparing the nitrating mixture, add the nitric acid to the sulfuric acid slowly and with cooling.
-
Quenching: The reaction is quenched by pouring the reaction mixture onto ice. This should be done slowly and cautiously to control the exotherm.
-
Waste Disposal: All acidic and organic waste must be disposed of according to institutional guidelines.
Experimental Protocol
Caption: Step-by-step experimental workflow.
Step 1: Preparation of the Nitrating Mixture
-
In a clean, dry 50 mL beaker placed in an ice-water bath, add 10 mL of concentrated sulfuric acid.
-
Slowly, with constant stirring, add 5 mL of concentrated nitric acid to the sulfuric acid. The addition should be dropwise to maintain the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to stir in the ice bath for an additional 5 minutes. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).[1]
Step 2: Reaction Setup and Nitration
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 2.4 g (20 mmol) of 2-hydroxynicotinonitrile.
-
Carefully add 20 mL of concentrated sulfuric acid to the flask while stirring. The mixture may warm up; ensure it is fully dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Transfer the prepared nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the stirred solution of 2-hydroxynicotinonitrile over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Meticulous temperature control is crucial to prevent side reactions and ensure safety.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired (a suitable solvent system would be 1:1 ethyl acetate:hexanes).
Step 3: Work-up and Isolation
-
Carefully and slowly pour the reaction mixture into a 600 mL beaker containing approximately 200 g of crushed ice with vigorous stirring. A precipitate should form.
-
Allow the ice to melt, then slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Be cautious as this will generate CO₂ gas.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of cold deionized water (3 x 50 mL) to remove any residual acids and inorganic salts.
-
Dry the solid product in a vacuum oven at 50 °C overnight.
Step 4: Purification and Characterization
The crude product is often of high purity. If further purification is required, recrystallization from an ethanol/water mixture can be performed.
-
Expected Yield: 70-85%
-
Appearance: A pale yellow to off-white solid.
-
Melting Point: Determine the melting point of the dried product.
-
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, confirming the regioselectivity of the nitration.
-
FT-IR (KBr): The infrared spectrum should show characteristic peaks for the hydroxyl (-OH), cyano (-C≡N), and nitro (-NO₂) functional groups.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time at room temperature. Ensure the nitrating mixture was prepared and added correctly. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH carefully. Avoid excessive washing. | |
| Dark-colored or Tarry Product | Reaction temperature was too high. | Maintain strict temperature control during the addition of the nitrating mixture. Ensure efficient stirring to dissipate heat. |
| No Precipitate Upon Quenching | The product is soluble in the acidic aqueous solution. | Ensure the solution is fully neutralized. If the product is indeed water-soluble, extraction with an organic solvent like ethyl acetate will be necessary before neutralization. |
| Multiple Products Observed by TLC | Side reactions due to improper temperature control or incorrect stoichiometry. | Re-evaluate the reaction conditions, particularly the temperature and the molar ratios of the reagents. Purification by column chromatography may be necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the regioselective nitration of 2-hydroxynicotinonitrile. The procedure is based on well-established principles of electrophilic aromatic substitution and has been designed with safety and reproducibility as primary considerations. The resulting 2-hydroxy-5-nitronicotinonitrile is a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and materials science industries. Adherence to the outlined safety precautions is paramount for the successful and safe execution of this protocol.
References
-
Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538-541. [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
-
YouTube. (2024). Nitration reaction safety. [Link]
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
Sources
Application Notes and Protocols for the Versatile Chemical Intermediate: 2-Hydroxy-5-nitronicotinonitrile
Introduction: Unlocking Synthetic Potential
In the landscape of modern medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 2-Hydroxy-5-nitronicotinonitrile is a highly functionalized heterocyclic compound poised as a versatile intermediate for the synthesis of complex molecular architectures. Its structure, featuring a 2-hydroxypyridine core, is decorated with three distinct and reactive functional groups: a hydroxyl, a nitro, and a nitrile. The electronic interplay between the electron-donating hydroxyl group and the potent electron-withdrawing nitro and cyano groups creates a unique reactivity profile, making it a valuable precursor for a diverse range of chemical transformations. This guide provides an in-depth exploration of its properties, reactivity, and detailed protocols for its use in synthetic applications, aimed at researchers, scientists, and professionals in drug development.
Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective and safe utilization in any synthetic workflow.
Physical and Chemical Properties
The key physicochemical data for 2-Hydroxy-5-nitronicotinonitrile are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₃N₃O₃ | [] |
| Molecular Weight | 165.11 g/mol | [] |
| Appearance | Light yellow to light brown solid (predicted) | [2] |
| Melting Point | 190-194 °C | [2] |
| Boiling Point | 345 °C (Predicted) | [2] |
| CAS Number | 31309-38-3 | [] |
| SMILES | C1=C(C(=O)NC=C1[O-])C#N | [] |
Safety and Handling
Safe handling of 2-Hydroxy-5-nitronicotinonitrile is critical. Based on data from structurally related compounds, appropriate precautions must be observed.[3][4][5][6]
-
Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields conforming to EN166 standards, and a lab coat.[6][7]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5][8] Avoid contact with skin and eyes.[8] Wash hands thoroughly after handling.[7]
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere.[2][9]
-
First Aid:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[6]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[7]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]
-
The Scientific Rationale: A Hub of Reactivity
The synthetic utility of 2-Hydroxy-5-nitronicotinonitrile stems from the distinct reactivity of its three primary functional groups. The strategic manipulation of these sites allows for the divergent synthesis of a wide array of more complex molecules.
Caption: Key reactive sites of 2-Hydroxy-5-nitronicotinonitrile.
-
The 2-Hydroxyl Group: This group can act as a nucleophile, enabling O-alkylation and O-acylation reactions to introduce a variety of substituents. Furthermore, it can be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic aromatic substitution (SNAr) reactions at the C2 position.
-
The 5-Nitro Group: As a strong electron-withdrawing group, it deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic attack. Its most significant role is as a synthetic precursor. The nitro group can be readily and cleanly reduced to an amino (-NH₂) group, a critical functional handle for introducing diversity through amide bond formation, diazotization reactions, or as a directing group for further substitutions.
-
The 3-Nitrile Group: The cyano group is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine, providing another point for molecular elaboration.
This trifecta of functionality allows for a sequential and controlled series of reactions, making 2-Hydroxy-5-nitronicotinonitrile an ideal starting point for building libraries of compounds for drug discovery screening.[10]
Experimental Protocols
The following protocols are representative procedures for the synthesis and subsequent transformation of 2-Hydroxy-5-nitronicotinonitrile. Researchers should adapt these methods based on laboratory conditions and substrate scope.
Protocol 1: Synthesis of 2-Hydroxy-5-nitronicotinonitrile
This protocol is adapted from established procedures for the nitration of hydroxypyridine derivatives.[11] The synthesis proceeds via the nitration of 2-hydroxynicotinonitrile.
Caption: Workflow for the synthesis of 2-Hydroxy-5-nitronicotinonitrile.
Materials:
-
2-Hydroxynicotinonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, Buchner funnel, and standard laboratory glassware.
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, carefully add 2-hydroxynicotinonitrile (1.0 eq) to concentrated sulfuric acid (5-10 volumes) with stirring.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C.
-
Nitrating Agent Addition: In the dropping funnel, add concentrated nitric acid (1.1 eq). Add the nitric acid dropwise to the cooled sulfuric acid solution, ensuring the internal temperature does not exceed 10 °C. The addition should be performed over 30-60 minutes.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Protocol 2: Reduction of the Nitro Group to Form 5-Amino-2-hydroxynicotinonitrile
The reduction of the nitro group is a cornerstone transformation, yielding a versatile diamino-substituted pyridine derivative.
Materials:
-
2-Hydroxy-5-nitronicotinonitrile
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of 2-Hydroxy-5-nitronicotinonitrile (1.0 eq) in ethanol or ethyl acetate, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Acidification & Heating: Carefully add concentrated HCl and heat the mixture to reflux (typically 60-80 °C) for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Basification: Slowly neutralize the mixture by the dropwise addition of a concentrated aqueous solution of NaOH until the pH is basic (pH 8-9). The tin salts will precipitate.
-
Extraction: Filter the mixture to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the combined filtrate to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 5-amino-2-hydroxynicotinonitrile.
-
Purification: The product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Beyond
Intermediates like 2-Hydroxy-5-nitronicotinonitrile and its derivatives are foundational to the synthesis of a wide range of biologically active molecules.[10] The resulting aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.
Caption: Synthetic pathways from the intermediate to final applications.
-
Pharmaceuticals: The functional groups allow for the construction of compounds with potential anti-inflammatory, anti-bacterial, and anti-viral activities.[10] For example, the amino derivative can be acylated or coupled with other fragments to build kinase inhibitors or other targeted therapies.
-
Agrochemicals: Similar to pharmaceuticals, the pyridine core is common in pesticides and herbicides.[10]
-
Materials Science: The chromophoric nature of the nitropyridine system and its derivatives makes them candidates for the synthesis of dyes, photostabilizers, and other functional organic materials.[10][12]
By providing a robust and versatile platform for chemical synthesis, 2-Hydroxy-5-nitronicotinonitrile serves as a valuable tool for researchers aiming to develop novel chemical entities with tailored properties.
References
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- Fluorochem. (n.d.). 2-Hydroxy-5-nitronicotinic acid.
- Guidechem. (n.d.). What are the synthesis and applications of 6-Hydroxy-5-nitronicotinic acid?
- ChemicalBook. (n.d.). 2-Hydroxy-5-nitronicotinic acid CAS#: 6854-07-5.
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- Apollo Scientific. (n.d.). 2-Hydroxy-5-nitronicotinic acid.
- ChemBK. (2024). 2-HYDROXY-5-NITRONICOTINIC ACID.
- Fisher Scientific. (2021).
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- Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile.
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- Santa Cruz Biotechnology. (n.d.).
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Application Note and Protocol for the NMR Characterization of 2-Hydroxy-5-nitronicotinonitrile
Introduction
2-Hydroxy-5-nitronicotinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its potential as a versatile synthetic intermediate. The presence of three distinct functional groups—a hydroxyl (or its keto tautomer), a nitro group, and a nitrile group—on the pyridine ring imparts unique electronic properties and multiple sites for chemical modification. Accurate structural elucidation is paramount for its application in drug development and materials design. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such molecules in solution.
This document provides a comprehensive protocol for the NMR characterization of 2-Hydroxy-5-nitronicotinonitrile, addressing the critical aspect of tautomerism and providing a systematic approach to spectral acquisition and interpretation. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of NMR spectroscopy.
Scientific Rationale: The Challenge of Tautomerism
A key feature of 2-hydroxypyridines is their existence as a mixture of tautomers in solution: the enol form (2-hydroxypyridine) and the keto form (2-pyridone).[1][2][3] The equilibrium between these forms is influenced by the solvent, temperature, and the nature of other substituents on the ring.[2] For 2-Hydroxy-5-nitronicotinonitrile, this equilibrium is expected to be significantly influenced by the electron-withdrawing nitro and nitrile groups.
Computational studies on the similar compound, 2-hydroxy-5-nitropyridine, have shown that the keto tautomer, 5-nitro-2-pyridone, is energetically favored.[1][4] Therefore, it is highly probable that 2-Hydroxy-5-nitronicotinonitrile will also predominantly exist in its keto form, 5-nitro-1,2-dihydropyridin-2-one-3-carbonitrile, in solution. The choice of NMR experiments and the interpretation of the resulting spectra must be guided by the need to confirm the dominant tautomeric form.
Experimental Workflow
The following diagram illustrates the systematic workflow for the NMR characterization of 2-Hydroxy-5-nitronicotinonitrile.
Caption: Experimental workflow for NMR characterization.
Detailed Protocols
Part 1: Sample Preparation
The choice of solvent is critical for NMR analysis. Deuterated dimethyl sulfoxide (DMSO-d6) is recommended for the following reasons:
-
Excellent Solubilizing Power: It is capable of dissolving a wide range of polar organic compounds.
-
Hydrogen Bonding Acceptor: DMSO can help in observing exchangeable protons (like -OH or -NH) which might be broadened or unobservable in other solvents.[5][6]
-
Wide Chemical Shift Window: It has minimal solvent signals that could obscure analyte peaks.
Protocol:
-
Weigh approximately 5-10 mg of high-purity 2-Hydroxy-5-nitronicotinonitrile.
-
Transfer the solid to a clean, dry 5 mm NMR tube.
-
Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).
-
Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved.
Part 2: NMR Data Acquisition
The following suite of NMR experiments is recommended for a comprehensive structural elucidation. Experiments should be performed on a spectrometer with a minimum field strength of 400 MHz.
1. 1D ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons, their chemical environment, multiplicity (spin-spin coupling), and relative abundance.
-
Key Observations: The chemical shifts of the aromatic protons will be indicative of the electron-withdrawing effects of the nitro and nitrile groups. The presence of a broad signal in the downfield region (typically > 10 ppm) would suggest the presence of an N-H proton, characteristic of the pyridone tautomer.[7]
2. 1D ¹³C{¹H} NMR Spectroscopy
-
Purpose: To determine the number of chemically non-equivalent carbon atoms. Proton decoupling is standard to simplify the spectrum to single lines for each carbon.[8]
-
Key Observations: The chemical shift of the carbon at the 2-position will be a key indicator of tautomerism. A signal in the range of 160-180 ppm is characteristic of a carbonyl carbon (C=O) in the pyridone form, whereas a signal closer to 150-160 ppm would be expected for a carbon attached to a hydroxyl group (C-OH) in the enol form.[7]
3. 2D ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-coupled to each other, typically those on adjacent carbon atoms.
-
Key Observations: This experiment will establish the connectivity between the protons on the pyridine ring, aiding in their unambiguous assignment.
4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify which protons are directly attached to which carbon atoms.
-
Key Observations: This provides direct C-H correlations, simplifying the assignment of the protonated carbons in the ¹³C spectrum.
5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).
-
Key Observations: This is crucial for identifying quaternary (non-protonated) carbons and for confirming the overall carbon framework. Correlations from the ring protons to the nitrile carbon and the C2 carbonyl/enol carbon will be definitive in assigning the structure and tautomeric form.
Data Interpretation and Expected Results
Based on the analysis of the closely related 2-hydroxy-5-nitropyridine[1][4], the following spectral data are anticipated for the dominant pyridone tautomer of 2-Hydroxy-5-nitronicotinonitrile in DMSO-d6.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H4 | ~8.5 - 9.0 | ~140 - 145 | C2, C6, C5, CN |
| H6 | ~8.8 - 9.3 | ~145 - 150 | C2, C4, C5 |
| NH | ~12.0 - 13.0 (broad) | - | C2, C6 |
| C2 | - | ~160 - 165 | H4, H6, NH |
| C3 | - | ~105 - 110 | H4 |
| C4 | ~8.5 - 9.0 | ~140 - 145 | H6 |
| C5 | - | ~135 - 140 | H4, H6 |
| C6 | ~8.8 - 9.3 | ~145 - 150 | H4, NH |
| CN | - | ~115 - 120 | H4 |
Note: Chemical shifts are predictive and may vary based on experimental conditions.
The following diagram illustrates the key expected HMBC correlations for the pyridone tautomer.
Caption: Key 2- and 3-bond ¹H-¹³C HMBC correlations.
Conclusion
The protocol outlined in this application note provides a robust framework for the complete NMR characterization of 2-Hydroxy-5-nitronicotinonitrile. By employing a combination of 1D and 2D NMR experiments, researchers can unambiguously determine the chemical structure and, critically, identify the predominant tautomeric form in solution. The insights gained from this analysis are essential for the rational design and development of novel pharmaceuticals and functional materials based on this versatile chemical scaffold.
References
-
Al-Omary, F. A. M., et al. (2016). 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Journal of Physical Organic Chemistry, 29(10), 571-583. Available from: [Link]
-
Wikipedia. (2023, December 12). 2-Pyridone. In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Al-Rawi, J. M. A., Hanna, S. Y., & Taqa, A. A. (1995). Solvent effects on the 1H NMR spectra of some α-(2-hydroxy-1-phenyl)-N-(4-substituted phenyl)nitrones. Spectroscopy Letters, 28(7), 1019-1029. Available from: [Link]
-
Chemistry LibreTexts. (2022, October 24). 19.5: Carbon-13 NMR. Retrieved January 25, 2026, from [Link]
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 25, 2026, from [Link]
-
El-Sayed, Y. S., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1541. Available from: [Link]
-
Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. (2019). Molecules, 24(11), 2133. Available from: [Link]
-
Sultan Qaboos University House of Expertise. (n.d.). 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. Retrieved January 25, 2026, from [Link]
-
Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). Journal of Analytical Methods in Chemistry, 2023, 1-10. Available from: [Link]
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Application Notes and Protocols: 2-Hydroxy-5-nitronicotinonitrile as a Versatile Building Block for the Synthesis of Novel Heterocyclic Scaffolds
For Researchers, Medicinal Chemists, and Drug Development Professionals
Introduction: The Strategic Value of Functionalized Pyridine Scaffolds
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing heterocycles being particularly prominent in a vast array of FDA-approved drugs and biologically active natural products.[1][2] Among these, the pyridine nucleus is a privileged scaffold due to its presence in numerous pharmaceuticals and its ability to engage in a wide range of chemical transformations. The strategic introduction of multiple, orthogonally reactive functional groups onto the pyridine ring creates a powerful building block for the synthesis of complex molecular architectures.[3][4]
This guide focuses on the synthetic utility of 2-hydroxy-5-nitronicotinonitrile, a highly functionalized pyridine derivative. The unique arrangement of a hydroxyl (or its tautomeric pyridone form), a nitro, and a nitrile group on a single pyridine ring offers a wealth of opportunities for the construction of novel, fused heterocyclic systems. The electron-withdrawing nature of the nitro and cyano groups activates the pyridine ring for certain transformations, while each functional group provides a handle for distinct and sequential chemical reactions. This allows for a modular and divergent approach to the synthesis of diverse compound libraries for drug discovery and materials science.
This document provides detailed protocols for the proposed synthesis of 2-hydroxy-5-nitronicotinonitrile and its application in the construction of medicinally relevant heterocyclic cores, such as pyridopyrimidines. The methodologies are grounded in established principles of heterocyclic chemistry and draw upon analogous transformations reported in the peer-reviewed literature.
Proposed Synthesis of 2-Hydroxy-5-nitronicotinonitrile
The direct synthesis of 2-hydroxy-5-nitronicotinonitrile is not widely reported, thus a plausible synthetic route is proposed based on the nitration of a suitable precursor, 2-hydroxynicotinonitrile. This approach is analogous to the nitration of other phenolic and hydroxypyridine systems.[5][6]
Protocol 1: Nitration of 2-Hydroxynicotinonitrile
This protocol describes the regioselective nitration of 2-hydroxynicotinonitrile to yield the target compound. The hydroxyl group at the 2-position is an activating, ortho-, para-director. Nitration is expected to occur at the 5-position, which is para to the hydroxyl group and meta to the deactivating nitrile group.
Causality and Experimental Choices:
-
Nitrating Agent: A mixture of concentrated sulfuric acid and nitric acid is a standard and effective nitrating agent for activated aromatic systems. Sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of the nitrating agent is crucial to prevent over-nitration and the formation of undesired byproducts.[7]
-
Quenching: The reaction is quenched by pouring the mixture onto ice water. This serves to dilute the strong acid, dissipate heat, and precipitate the solid product.
Materials:
-
2-Hydroxynicotinonitrile
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Deionized Water
-
Crushed Ice
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and a magnetic stirrer
-
Ice bath
Step-by-Step Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, carefully add 2-hydroxynicotinonitrile (1 equivalent) to pre-cooled (0-5 °C) concentrated sulfuric acid. Stir until complete dissolution.
-
Maintain the temperature of the mixture at 0-5 °C using an ice bath.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid. Allow this mixture to cool to room temperature.
-
Transfer the nitrating mixture to a dropping funnel and add it dropwise to the solution of 2-hydroxynicotinonitrile over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a beaker filled with crushed ice and water.
-
A precipitate of 2-hydroxy-5-nitronicotinonitrile should form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold deionized water until the filtrate is neutral.
-
Dry the product under vacuum to yield 2-hydroxy-5-nitronicotinonitrile. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Data Presentation: Physicochemical Properties of the Building Block
| Property | Value (Predicted/Analogous) | Source/Comment |
| Molecular Formula | C₆H₃N₃O₃ | - |
| Molecular Weight | 165.11 g/mol | - |
| Appearance | Yellowish solid | Based on similar nitroaromatic compounds. |
| Melting Point | >200 °C (decomposes) | Estimated based on related structures. |
| Solubility | Soluble in DMF, DMSO; sparingly soluble in alcohols. | General solubility for polar, functionalized heterocycles. |
Application in the Synthesis of Fused Heterocycles
The true synthetic power of 2-hydroxy-5-nitronicotinonitrile lies in its potential for subsequent transformations to build more complex heterocyclic systems. A key strategic step is the reduction of the nitro group to an amine, which then enables a variety of cyclization reactions with the adjacent nitrile group.
Workflow for Heterocycle Synthesis
Caption: Synthetic pathways from 2-hydroxy-5-nitronicotinonitrile.
Protocol 2: Reduction of the Nitro Group
This protocol details the reduction of the nitro group of 2-hydroxy-5-nitronicotinonitrile to the corresponding amine, 5-amino-2-hydroxynicotinonitrile. This intermediate is a direct analogue of the versatile 2-amino-3-cyanopyridines.[3][8]
Causality and Experimental Choices:
-
Reducing Agent: Stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups, particularly in substrates that may be sensitive to catalytic hydrogenation. The reaction proceeds through a series of single-electron transfers from Sn(II).
-
Acidic Medium: The acidic environment is necessary for the reaction mechanism and to keep the resulting amine in its protonated, soluble form.
-
Basification: After the reduction is complete, the reaction mixture is basified to deprotonate the amine hydrochloride salt and precipitate the free amine.
Materials:
-
2-Hydroxy-5-nitronicotinonitrile
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) solution
-
Ethanol
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Suspend 2-hydroxy-5-nitronicotinonitrile (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux (typically 60-80 °C) for 2-3 hours. The reaction mixture should become a clear solution. Monitor the disappearance of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a concentrated aqueous solution of NaOH or NH₄OH until the pH is basic (pH 8-9). This should be done in a fume hood as the reaction is exothermic.
-
A precipitate of the tin salts and the desired product will form.
-
Extract the aqueous slurry with a suitable organic solvent, such as ethyl acetate or a mixture of chloroform and isopropanol.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 5-amino-2-hydroxynicotinonitrile.
-
The product can be purified by recrystallization or column chromatography.
Protocol 3: Synthesis of Fused Pyridopyrimidines
This protocol describes the cyclization of 5-amino-2-hydroxynicotinonitrile with urea to form a 2,4-dihydroxypyrido[5,4-d]pyrimidine, a scaffold of significant interest in medicinal chemistry. This reaction is analogous to established syntheses of fused pyrimidines from ortho-amino-nitriles.[3]
Causality and Experimental Choices:
-
Reagent: Urea serves as a one-carbon synthon, providing the C2 and N1 atoms of the new pyrimidine ring. Upon heating, urea can decompose to isocyanic acid, which is the reactive species that adds to the amino group.
-
Mechanism: The reaction likely proceeds via the initial formation of a ureido intermediate by the reaction of the amino group with isocyanic acid (from the thermal decomposition of urea). This is followed by an intramolecular cyclization of the ureido nitrogen onto the nitrile carbon, and subsequent tautomerization to form the stable fused pyrimidine ring system.
-
High Temperature: Thermal conditions are required to promote the decomposition of urea and drive the cyclization reaction.
Materials:
-
5-Amino-2-hydroxynicotinonitrile
-
Urea
-
High-boiling solvent such as N,N-dimethylformamide (DMF) or diphenyl ether (optional, can be run neat)
-
Sand bath or heating mantle
Step-by-Step Procedure:
-
In a round-bottom flask, thoroughly mix 5-amino-2-hydroxynicotinonitrile (1 equivalent) and urea (5-10 equivalents).
-
Heat the mixture in a sand bath or with a heating mantle to 180-200 °C.
-
The mixture will melt and then solidify as the reaction proceeds. Maintain the temperature for 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Treat the solid residue with hot water to dissolve any excess urea and inorganic byproducts.
-
Collect the insoluble product, the pyridopyrimidine derivative, by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Dry the product under vacuum. The purity is often high enough for subsequent steps, but it can be recrystallized from a high-boiling solvent like DMF if necessary.
Data Presentation: Reaction Parameters for Pyridopyrimidine Synthesis
| Parameter | Value | Rationale/Reference |
| Reactant Ratio (Amine:Urea) | 1 : 5-10 | A large excess of urea is used to drive the reaction to completion. |
| Temperature | 180-200 °C | Required for urea decomposition and cyclization.[3] |
| Reaction Time | 1-2 hours | Typical for this type of melt reaction. |
| Expected Product | 2,4-Dihydroxypyrido[5,4-d]pyrimidine | Analogous to known cyclizations of aminonitriles. |
Visualization of the Pyridopyrimidine Synthesis
Caption: Mechanism of pyridopyrimidine formation.
Conclusion and Future Directions
2-Hydroxy-5-nitronicotinonitrile represents a promising, albeit underexplored, building block for combinatorial and medicinal chemistry. Its dense functionalization allows for the synthesis of a variety of complex heterocyclic systems through sequential and controlled chemical transformations. The protocols provided herein offer a robust starting point for researchers to explore the chemistry of this versatile scaffold. Future work could involve exploring the rich chemistry of the nitrile group (e.g., conversion to tetrazoles, amidines, or carboxylic acids) and the hydroxyl group (e.g., O-alkylation to introduce further points of diversity), thereby expanding the library of accessible novel heterocycles.
References
-
Altundas, A., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12). Available at: [Link]
-
Gouda, M. A., et al. (2014). Chemistry of 2-Amino-3-cyanopyridines. Synthetic Communications, 44(3), 297-330. Available at: [Link]
-
Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Available at: [Link]
-
A review on the synthesis and reactions of 2-amino-3-cyanopyridine derivatives. (n.d.). MDPI. Available at: [Link]
-
Hassan, A., et al. (2019). One-pot synthesis of 2-amino-3-cyanopyridine derivatives catalyzed by zinc zirconium phosphate in solvent-free conditions. Organic and Medicinal Chemistry International Journal. Available at: [Link]
-
General procedure for the synthesis of 2-amino-3-cyanopyridines. (n.d.). ResearchGate. Available at: [Link]
-
2-Chloro-5-nitronicotinic acid. (n.d.). PubChem. Available at: [Link]
-
Reactivity of 2-amino-3-cyanopyridines. (n.d.). ResearchGate. Available at: [Link]
-
Discovery and Synthesis of N-Heterocyclic Drug-like Compounds by Leveraging Novel Rh(I)-Catalyzed C-H Activation Methods. (n.d.). EliScholar. Available at: [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (n.d.). Google Patents.
-
Abdel-Aziz, H. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(19), 6649. Available at: [Link]
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (n.d.). Google Patents.
-
Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2022). National Institutes of Health. Available at: [Link]
-
Synthesis of (E)-N'-(2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. (2018). OAText. Available at: [Link]
- Synthesis process of 2-hydroxy-5-nonylacetophenone. (n.d.). Google Patents.
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Available at: [Link]
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Application Notes and Protocols for the Derivatization of 2-Hydroxy-5-nitronicotinonitrile for Biological Assays
Introduction: Unlocking the Biological Potential of a Versatile Scaffold
2-Hydroxy-5-nitronicotinonitrile is a fascinating heterocyclic compound characterized by a pyridine ring substituted with a hydroxyl group at the 2-position, a nitro group at the 5-position, and a nitrile group at the 3-position. This unique arrangement of electron-withdrawing (nitro and cyano) and electron-donating (hydroxyl) groups creates a distinct electronic landscape, making it a valuable scaffold for the development of novel biologically active molecules. The strategic derivatization of this core structure allows for the fine-tuning of its physicochemical properties and the introduction of pharmacophores, enabling the exploration of its potential in various biological assays, including but not limited to kinase inhibition, antimicrobial screening, and cytotoxicity assessments.
This comprehensive guide provides detailed application notes and protocols for the derivatization of 2-Hydroxy-5-nitronicotinonitrile. We will delve into the chemical logic behind various synthetic strategies, offering step-by-step protocols for key transformations. Furthermore, we will explore a suite of biological assays to evaluate the efficacy of the synthesized derivatives, providing researchers, scientists, and drug development professionals with a robust framework for their investigations.
Chemical Reactivity and Strategic Derivatization
The reactivity of 2-Hydroxy-5-nitronicotinonitrile is governed by the interplay of its functional groups. The electron-withdrawing nature of the nitro and cyano groups renders the pyridine ring electron-deficient, influencing the nucleophilicity of the ring nitrogen and the reactivity of the hydroxyl group. The hydroxyl group at the 2-position exists in tautomeric equilibrium with its corresponding pyridone form. This tautomerism is a critical consideration in derivatization strategies, as reactions can occur at either the oxygen or the nitrogen atom.
Our derivatization strategy will focus on two primary avenues: modification of the hydroxyl group and functionalization of the pyridine ring itself.
I. Derivatization of the Hydroxyl Group: Etherification
The Williamson ether synthesis is a classic and reliable method for the O-alkylation of alcohols and phenols.[1][2][3][4] In the context of 2-Hydroxy-5-nitronicotinonitrile, this reaction allows for the introduction of a wide variety of substituents, including alkyl chains, benzyl groups, and functionalized linkers for bioconjugation.
Causality of Experimental Choices:
-
Base Selection: A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide. The choice of a weaker base minimizes the risk of unwanted side reactions, such as hydrolysis of the nitrile group.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is ideal for this Sₙ2 reaction. These solvents effectively solvate the cation of the base, leaving the alkoxide anion more available for nucleophilic attack, while not solvating the nucleophile itself to the point of deactivation.
-
Electrophile: Primary alkyl halides (e.g., iodides, bromides, or chlorides) are the preferred electrophiles to minimize competing elimination reactions.
Diagram: Williamson Ether Synthesis Workflow
Caption: Workflow for the Williamson etherification of 2-Hydroxy-5-nitronicotinonitrile.
Protocol 1: Synthesis of 2-Propargyloxy-5-nitronicotinonitrile
This protocol details the introduction of a terminal alkyne, a versatile functional handle for subsequent "click chemistry" modifications.[2]
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Hydroxy-5-nitronicotinonitrile | 165.11 | 1.0 g | 6.06 mmol | 1.0 |
| Propargyl bromide (80% in toluene) | 118.96 | 0.80 mL | 7.27 mmol | 1.2 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.26 g | 9.09 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 20 mL | - | - |
Procedure:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Hydroxy-5-nitronicotinonitrile (1.0 g, 6.06 mmol) and potassium carbonate (1.26 g, 9.09 mmol).
-
Add 20 mL of anhydrous DMF to the flask.
-
Slowly add propargyl bromide (0.80 mL, 7.27 mmol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
After completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-Propargyloxy-5-nitronicotinonitrile as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Functionalization of the Pyridine Ring
To introduce diversity at other positions of the pyridine ring, the hydroxyl group can be converted into a more versatile leaving group, such as a chloride. This transformation opens the door to powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Diagram: Pyridine Ring Functionalization Strategy
Caption: General strategy for functionalizing the pyridine ring via a chloro intermediate.
Protocol 2: Synthesis of 2-Chloro-5-nitronicotinonitrile
This protocol describes the conversion of the hydroxyl group to a chloride using phosphorus oxychloride (POCl₃).[5]
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Hydroxy-5-nitronicotinonitrile | 165.11 | 1.0 g | 6.06 mmol | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 5.0 mL | 53.6 mmol | 8.8 |
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a dry 50 mL round-bottom flask, carefully add 2-Hydroxy-5-nitronicotinonitrile (1.0 g, 6.06 mmol) to phosphorus oxychloride (5.0 mL, 53.6 mmol).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes to yield 2-Chloro-5-nitronicotinonitrile.
-
Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Suzuki-Miyaura Cross-Coupling of 2-Chloro-5-nitronicotinonitrile
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl substituents.[6][7][8][9]
| Reagent | MW | Amount | Moles | Equivalents |
| 2-Chloro-5-nitronicotinonitrile | 183.56 | 200 mg | 1.09 mmol | 1.0 |
| Phenylboronic acid | 121.93 | 160 mg | 1.31 mmol | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 63 mg | 0.0545 mmol | 0.05 |
| Sodium carbonate (Na₂CO₃) | 105.99 | 231 mg | 2.18 mmol | 2.0 |
| Toluene/Ethanol/Water (4:1:1) | - | 10 mL | - | - |
Procedure:
-
To a microwave vial, add 2-Chloro-5-nitronicotinonitrile (200 mg, 1.09 mmol), phenylboronic acid (160 mg, 1.31 mmol), Pd(PPh₃)₄ (63 mg, 0.0545 mmol), and sodium carbonate (231 mg, 2.18 mmol).
-
Add the solvent mixture (10 mL of 4:1:1 toluene/ethanol/water) to the vial.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction to room temperature and dilute with ethyl acetate (30 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-Phenyl-5-nitronicotinonitrile.
-
Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Assays: Evaluating the Potential of Derivatized Compounds
The derivatization of 2-Hydroxy-5-nitronicotinonitrile opens up avenues for screening against a multitude of biological targets. Here, we provide protocols for three common and informative assays.
I. Kinase Inhibition Assay
Many kinase inhibitors feature a heterocyclic scaffold. The derivatized 2-Hydroxy-5-nitronicotinonitrile library can be screened for potential kinase inhibitory activity using a variety of commercially available assay kits. The ADP-Glo™ Kinase Assay is a popular choice due to its sensitivity and luminescent readout.[10][11][12]
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A lower ADP level in the presence of a test compound indicates inhibition of the kinase.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Assay Setup: In a 96-well plate, add the kinase, substrate, and ATP in the appropriate buffer.
-
Compound Addition: Add the derivatized compounds at various concentrations (typically in a serial dilution). Include a positive control (a known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Kinase Reaction: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Parameter | Typical Value/Range |
| Kinase Concentration | 1-10 nM |
| Substrate Concentration | At or near Kₘ |
| ATP Concentration | At or near Kₘ |
| Compound Concentrations | 0.1 nM - 100 µM (logarithmic dilution) |
| Incubation Time | 30-120 minutes |
II. Cytotoxicity Assay (MTT Assay)
It is crucial to assess the general cytotoxicity of the synthesized compounds to determine their therapeutic window. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13][14][15][16]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol 5: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the derivatized compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, which represents the concentration of the compound that causes 50% inhibition of cell growth.
III. Antibacterial Susceptibility Testing (Broth Microdilution)
The nicotinonitrile scaffold is present in some antibacterial agents. The synthesized derivatives can be evaluated for their antibacterial activity using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[17][18][19][20][21]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Protocol 6: Broth Microdilution Assay for MIC Determination
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Perform a two-fold serial dilution of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for many common bacteria).
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
| Bacterial Strain | Example |
| Gram-positive | Staphylococcus aureus |
| Gram-negative | Escherichia coli |
Conclusion and Future Perspectives
The derivatization of 2-Hydroxy-5-nitronicotinonitrile offers a powerful platform for the discovery of novel bioactive molecules. The protocols detailed in this guide provide a solid foundation for synthesizing a diverse library of compounds and for evaluating their biological activities. The strategic choice of derivatization chemistry, coupled with a systematic approach to biological screening, will undoubtedly lead to the identification of promising lead compounds for further development in the fields of medicine and agricultural science. Future work could explore more advanced derivatization techniques, such as C-H activation, and a wider range of biological assays to fully elucidate the potential of this versatile scaffold.
References
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World Organisation for Animal Health (WOAH). (2021). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
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Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
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Al-Dhaheri, A. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Shapiro, A. B. (2015). Can anyone suggest a protocol for a kinase assay? ResearchGate. Retrieved from [Link]
- Szafranski, F., et al. (2018). Synthesis and physicochemical properties of the methyl-nitro-pyridine-disulfide: X-ray, NMR, electron absorption and emission, IR and Raman studies and quantum chemical calculations. Journal of Molecular Structure, 1155, 81-91.
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Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(9), 567-573.
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BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
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The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
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Gontijo, M. (2023). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. Retrieved from [Link]
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St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
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Oreate AI. (2024). Understanding Williamson Synthesis: The Art of Ether Creation. Oreate AI Blog. Retrieved from [Link]
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Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Koehler, B. (2016). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Retrieved from [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]
- Parmar, V. S., et al. (2007). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press.
- Schareina, T., et al. (2013). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 15(7), 1952-1958.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
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The 2-Hydroxy-5-nitronicotinonitrile Scaffold: A Versatile Tool for the Development of Novel Enzyme Inhibitors
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Within this class, nicotinonitrile derivatives, characterized by a cyano group on the pyridine ring, have garnered significant attention for their diverse biological activities. This application note explores the potential of 2-Hydroxy-5-nitronicotinonitrile as a foundational structure for the rational design and development of potent and selective enzyme inhibitors. We will delve into the chemical rationale for its use, provide detailed protocols for screening and characterization, and discuss potential enzymatic targets and their associated signaling pathways. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical entity in their discovery programs.
Introduction: The Rationale for 2-Hydroxy-5-nitronicotinonitrile in Enzyme Inhibition
The 2-Hydroxy-5-nitronicotinonitrile molecule incorporates several key functional groups that make it an attractive starting point for inhibitor design. The pyridine ring serves as a robust and synthetically tractable core. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro and cyano groups creates a unique electronic profile, influencing the molecule's reactivity and potential interactions with enzyme active sites.
The nitrile group is of particular interest as it can act as a hydrogen bond acceptor or be involved in covalent interactions with nucleophilic residues, such as serine or cysteine, in an enzyme's active site. This potential for covalent modification can lead to irreversible or slowly reversible inhibition, often resulting in enhanced potency and duration of action. Furthermore, the 2-hydroxy-5-nitro substitution pattern has been observed in other bioactive compounds, suggesting its utility in molecular recognition by various protein targets.
Derivatives of nicotinic acid and nicotinonitrile have shown promise as inhibitors of several enzyme classes, including:
-
Carbohydrate-metabolizing enzymes: such as α-glucosidase and α-amylase, which are key targets in the management of type 2 diabetes.[1]
-
Kinases: particularly tyrosine kinases, which are central to cellular signaling and are frequently dysregulated in cancer and inflammatory diseases.
This document will provide the foundational knowledge and practical methodologies to explore the inhibitory potential of 2-Hydroxy-5-nitronicotinonitrile and its analogs.
Synthesis of the Core Scaffold
The development of a robust synthetic route to the core scaffold is the first critical step. 2-Hydroxy-5-nitronicotinonitrile can be synthesized from readily available starting materials. A key precursor is 2-hydroxypyridine, which can be nitrated to introduce the nitro group at the 5-position.[2] Subsequent functional group manipulations can then be employed to introduce the nitrile group. A one-pot synthesis method for the related 2-hydroxy-5-nitropyridine has also been reported, offering an efficient route to a key intermediate.[1]
Potential Enzyme Targets and Associated Signaling Pathways
The structural features of 2-Hydroxy-5-nitronicotinonitrile suggest its potential to interact with a range of enzymes. Based on the activity of related nicotinonitrile and nitropyridine derivatives, two high-priority enzyme classes for screening are α-glucosidase and tyrosine kinases.
α-Glucosidase: A Target for Diabetes Management
α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[3] Inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This makes it a validated target for the treatment of type 2 diabetes.[4]
Signaling Pathway Context:
The activity of α-glucosidase directly impacts the insulin signaling pathway. By controlling the rate of glucose entry into the bloodstream, α-glucosidase inhibitors can modulate the demand for insulin secretion from the pancreas. In a state of insulin resistance, reducing the post-meal glucose spike can lessen the strain on pancreatic β-cells and improve overall glycemic control.[5][6]
Tyrosine Kinases: Key Regulators of Cellular Processes
Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate group from ATP to tyrosine residues on substrate proteins. This phosphorylation event is a critical step in signal transduction, regulating processes such as cell growth, proliferation, differentiation, and survival. Aberrant tyrosine kinase activity is a hallmark of many cancers and inflammatory diseases, making them a major focus of drug discovery efforts.
Signaling Pathway Context:
Receptor tyrosine kinases (RTKs), upon binding to their cognate ligands, dimerize and autophosphorylate, creating docking sites for downstream signaling proteins. This can initiate multiple signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway, which is frequently hyperactivated in cancer, leading to uncontrolled cell proliferation.[7]
Protocol: α-Glucosidase Inhibition Assay
This assay is based on the spectrophotometric detection of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
2-Hydroxy-5-nitronicotinonitrile (and derivatives)
-
Acarbose (positive control)
-
Sodium phosphate buffer (100 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase (e.g., 0.5 U/mL) in sodium phosphate buffer.
-
Prepare a stock solution of pNPG (e.g., 5 mM) in sodium phosphate buffer.
-
Prepare stock solutions of the test compounds and acarbose (e.g., 10 mM) in DMSO. Create serial dilutions in DMSO to generate a range of concentrations for IC50 determination.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of sodium phosphate buffer to each well.
-
Add 10 µL of the test compound solution (or DMSO for the control) to the respective wells.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Mix gently and pre-incubate at 37°C for 15 minutes.
-
-
Initiation of Reaction:
-
Add 20 µL of the pNPG solution to each well to start the reaction.
-
-
Measurement:
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) from the dose-response curve.
-
Protocol: Generic Tyrosine Kinase Inhibition Assay (Non-Radioactive)
This protocol describes a general ELISA-based method to measure the phosphorylation of a generic tyrosine-containing substrate.
Materials:
-
Recombinant tyrosine kinase (e.g., EGFR, Src)
-
Poly(Glu, Tyr) 4:1 or other suitable tyrosine-containing peptide substrate
-
2-Hydroxy-5-nitronicotinonitrile (and derivatives)
-
Staurosporine or a known inhibitor for the specific kinase (positive control)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT)
-
ATP solution
-
Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
High-binding 96-well microplate
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a high-binding 96-well plate with the poly(Glu, Tyr) substrate (e.g., 100 µL of 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Kinase Reaction:
-
In a separate plate or tubes, prepare the kinase reaction mixture:
-
Kinase buffer
-
Test compound at various concentrations (or DMSO for control)
-
Tyrosine kinase enzyme
-
-
Pre-incubate for 10 minutes at room temperature.
-
Transfer the kinase reaction mixture to the substrate-coated plate.
-
Initiate the reaction by adding ATP to a final concentration that is at or below the Km for the specific kinase (e.g., 10 µM).
-
Incubate for 30-60 minutes at 30°C.
-
Stop the reaction by washing the plate three times with wash buffer.
-
-
Detection:
-
Add the HRP-conjugated anti-phosphotyrosine antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops (5-15 minutes).
-
Add the stop solution to quench the reaction (the color will turn yellow).
-
Measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the α-glucosidase assay.
-
Determine the IC50 value from the dose-response curve.
-
Data Interpretation and Structure-Activity Relationship (SAR)
Systematic modification of the 2-Hydroxy-5-nitronicotinonitrile scaffold and subsequent testing of the resulting analogs will allow for the development of a structure-activity relationship (SAR). This will provide valuable insights into which functional groups and substitution patterns are critical for potent and selective inhibition.
Example Data Table for SAR Analysis:
| Compound ID | R1-substituent | R2-substituent | α-Glucosidase IC50 (µM) [1] | TYK2 IC50 (nM) [8] |
| Scaffold | H | H | - | - |
| Analog 1 | -OCH₃ | H | 32.9 ± 2.8 | - |
| Analog 2 | -CH₂CH₃ | H | 26.4 ± 2.0 | - |
| Analog 3 | H | 4-F-Phenyl | - | >10,000 |
| Analog 4 | H | 3-Cl-Phenyl | - | 15.3 |
| Analog 5 | H | 2-Me-Phenyl | - | 12.1 |
Note: The IC50 values in this table are for illustrative purposes and are derived from studies on related nicotinic acid and pyridine derivatives. They serve as a conceptual guide for SAR analysis.
From a preliminary analysis of related structures, it can be hypothesized that:
-
Substitutions on the pyridine ring: The electronic nature and steric bulk of substituents will significantly impact binding affinity.
-
Modification of the hydroxyl group: Acylation or etherification could modulate solubility and hydrogen bonding potential.
-
Derivatization of the nitrile group: Conversion to other functional groups (e.g., tetrazole, amidine) could alter the interaction with the enzyme active site.
A review of pyridine derivatives suggests that the presence and position of methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) groups can enhance antiproliferative activity, while bulky groups or halogens may decrease it. [9]
Safety and Handling
As with all laboratory chemicals, 2-Hydroxy-5-nitronicotinonitrile and its derivatives should be handled with appropriate care. Based on the safety data sheets (SDS) for related compounds such as 2-hydroxy-5-nitropyridine and other nitropyridine derivatives, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Handle in a well-ventilated area or a chemical fume hood. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Always consult the specific Safety Data Sheet for any new compound before use.
Conclusion
2-Hydroxy-5-nitronicotinonitrile represents a promising and versatile scaffold for the development of novel enzyme inhibitors. Its unique combination of functional groups provides multiple avenues for chemical modification and optimization. The protocols and background information provided in this application note offer a solid foundation for researchers to begin exploring the potential of this compound class against key enzymatic targets in diseases such as diabetes and cancer. A systematic approach, combining rational design, chemical synthesis, and robust biological evaluation, will be key to unlocking the full therapeutic potential of these intriguing molecules.
References
-
Colombo, E., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. [Link]
-
Diabetologia. (2020). The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice. Diabetologia, 63, 1341–1353. [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10803. [Link]
-
Li, Y., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules, 27(9), 2975. [Link]
-
Bio-protocol. (n.d.). α-Glucosidase Inhibitory Assay. Retrieved from [Link]
-
MDPI. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(13), 10803. [Link]
-
Wikipedia. (n.d.). α-Glucosidase. Retrieved from [Link]
-
Assay Guidance Manual. (2012). Assay Development for Protein Kinase Enzymes. National Center for Biotechnology Information. [Link]
-
Valsynthese SA. (2022). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. [Link]
-
Capot Chemical. (2015). MSDS of 2-Hydroxy-5-nitrobenzonitrile. [Link]
-
Frontiers. (2022). Synthesis of activity evaluation of flavonoid derivatives as ɑ-glucosidase inhibitors. Frontiers in Chemistry, 10. [Link]
-
ResearchGate. (n.d.). IC50 values for the inhibition of α-amylase and α-glucosidase by different extracts of S. alata leaf and acarbose. Retrieved from [Link]
-
PubMed. (1990). A new alpha-glucosidase inhibitor (Bay-m-1099) reduces insulin requirements with meals in insulin-dependent diabetes mellitus. Annals of Internal Medicine, 112(2), 90-93. [Link]
-
Frontiers. (2022). Icotinib derivatives as tyrosine kinase inhibitors with anti-esophageal squamous carcinoma activity. Frontiers in Pharmacology, 13. [Link]
-
MDPI. (2021). Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. Molecules, 26(23), 7309. [Link]
-
ResearchGate. (n.d.). α‐Glucosidase IC50 values of the samples. Retrieved from [Link]
-
MDPI. (2023). Mulberry Leaf-Derived Bioactive Constituents on Diabetes: Structure, Extraction, Quality Analysis, and Hypoglycemic Mechanisms. Molecules, 28(18), 6523. [Link]
-
Holland-Frei Cancer Medicine. 6th edition. (2003). Signaling Pathways of Tyrosine Kinase Receptors. NCBI Bookshelf. [Link]
-
Frontiers. (2023). Insulin signaling and its application. Frontiers in Endocrinology, 14. [Link]
Sources
- 1. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The glucose-lowering effects of α-glucosidase inhibitor require a bile acid signal in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new alpha-glucosidase inhibitor (Bay-m-1099) reduces insulin requirements with meals in insulin-dependent diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Insulin signaling and its application [frontiersin.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. datasheets.scbt.com [datasheets.scbt.com]
Troubleshooting & Optimization
improving the yield of 2-Hydroxy-5-nitronicotinonitrile synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the challenges in the synthesis of 2-Hydroxy-5-nitronicotinonitrile. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance your experimental success and improve final product yield.
Introduction: The Synthetic Challenge
2-Hydroxy-5-nitronicotinonitrile is a valuable heterocyclic compound, serving as a key intermediate in the development of novel therapeutics. Its synthesis, however, is frequently plagued by low yields and the formation of undesired isomers. The primary route, electrophilic nitration of 2-hydroxynicotinonitrile, presents a classic chemical conundrum: the pyridine ring is inherently electron-deficient and thus resistant to electrophilic attack.[1] This challenge is compounded by the deactivating effect of the nitrile group and the tautomeric equilibrium between the 2-hydroxy (pyridinol) and 2-pyridone forms, each exhibiting different reactivities.[2][3]
This guide is designed to navigate these complexities, providing clear, actionable solutions to common experimental hurdles.
Core Synthetic Pathway: Electrophilic Nitration
The most common approach involves the direct nitration of the 2-hydroxynicotinonitrile precursor. The reaction relies on generating the potent electrophile, the nitronium ion (NO₂⁺), typically from a mixture of nitric and sulfuric acids.
Caption: General workflow for the synthesis of 2-Hydroxy-5-nitronicotinonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low yield is the most frequent complaint and typically stems from one of three areas: suboptimal reaction conditions, starting material degradation, or inefficient product isolation.
-
Reaction Conditions: The nitration of pyridine rings is highly sensitive. The strongly acidic conditions required to generate the nitronium ion also protonate the pyridine nitrogen, severely deactivating the ring towards electrophilic attack.[1] Excessive temperatures can lead to thermal decomposition and the formation of tar-like byproducts.
-
Starting Material: The purity of your 2-hydroxynicotinonitrile is critical. Impurities can interfere with the reaction. Furthermore, the starting material exists as a tautomeric mixture of 2-hydroxypyridine and 2-pyridone.[4] While the hydroxy form is more activated towards electrophilic substitution, the equilibrium can be solvent and temperature-dependent, affecting reproducibility.[5]
-
Product Isolation: The product is a polar molecule. During workup, which often involves quenching the strong acid mixture in water, the product may remain partially soluble if the pH is not carefully adjusted or if an insufficient volume of water is used.
Caption: Decision tree for troubleshooting low product yield.
Q2: I'm getting a mixture of the 3-nitro and 5-nitro isomers. How can I improve selectivity for the desired 5-nitro product?
A2: This is a classic regioselectivity challenge. The outcome is a competition between the directing effects of the substituents on the ring.
-
-OH group (at C2): This is a strongly activating, ortho-, para-director. It directs electrophiles to the 3- and 5-positions.
-
-CN group (at C3): This is a deactivating, meta-director. It directs electrophiles to the 5-position relative to itself.
Both groups favor substitution at the C5 position. However, the C3 position is also activated by the hydroxyl group. To favor the C5 product, you must leverage steric hindrance and reaction conditions. The C3 position is sterically hindered by the adjacent C2-hydroxyl and C3-cyano groups. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate will favor the thermodynamically more stable C5 product and minimize the formation of the sterically hindered C3 isomer.
Q3: What are the optimal nitrating conditions to maximize yield and purity?
A3: Based on protocols for analogous heterocyclic systems, a mixed-acid system of potassium nitrate (KNO₃) in concentrated sulfuric acid (H₂SO₄) often provides better control and higher yields than nitric acid/sulfuric acid mixtures.[6][7] This is because solid KNO₃ can be added in a more controlled manner, and it generates the nitronium ion in situ without adding excess water, which can hinder the reaction.
| Parameter | Recommended Condition | Rationale |
| Nitrating Agent | KNO₃ in conc. H₂SO₄ | Provides controlled generation of NO₂⁺ in situ; avoids excess water.[7] |
| Molar Ratio | 1.0 : 1.2 (Substrate : KNO₃) | A slight excess of the nitrating agent ensures complete conversion.[7] |
| H₂SO₄ Volume | ~10-12 mL per gram of substrate | Ensures complete dissolution and acts as the reaction medium.[6] |
| Temperature | 0-10°C (addition), 40-50°C (reaction) | Low temp for addition controls exotherm; moderate temp for reaction drives it to completion without significant degradation.[6][8] |
| Reaction Time | 2-4 hours | Monitor by TLC until starting material is consumed. |
Q4: My reaction mixture turns black and viscous. How can I prevent this charring?
A4: Charring is a sign of aggressive, uncontrolled oxidation and decomposition of the organic material by the strong nitrating mixture. The primary cause is almost always poor temperature control.
-
Causality: The nitration reaction is highly exothermic. If the nitrating agent is added too quickly or the cooling bath is inefficient, localized "hot spots" can form. These hot spots dramatically accelerate side reactions, leading to charring.
-
Solution:
-
Pre-cool the Substrate: Ensure your solution of 2-hydroxynicotinonitrile in sulfuric acid is thoroughly cooled to 0-5°C before adding any nitrating agent.
-
Slow, Portion-wise Addition: Add the nitrating agent (e.g., solid KNO₃) in very small portions over a prolonged period (30-60 minutes). Allow the temperature to stabilize before adding the next portion.
-
Vigorous Stirring: Maintain efficient stirring throughout the addition to dissipate heat and prevent localized concentration gradients.
-
Q5: What is the most effective procedure for product work-up and purification?
A5: A successful work-up hinges on safely neutralizing the highly acidic reaction mixture and effectively precipitating the product.
-
Quenching: After the reaction is complete (as determined by TLC), cool the reaction flask back down in an ice bath. Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring. This dilutes the acid and dissipates the heat of neutralization.
-
Precipitation: The product should begin to precipitate as a solid in the cold, acidic aqueous solution. To maximize precipitation, you can slowly add a base (e.g., a saturated solution of sodium bicarbonate or dilute ammonium hydroxide) to adjust the pH to near neutral (pH 6-7).[7] Perform this step slowly in an ice bath, as the neutralization is very exothermic.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual acid and inorganic salts, then with a small amount of a cold non-polar solvent like diethyl ether to remove non-polar impurities.
-
Purification: The most common method for purification is recrystallization. Ethanol or an ethanol/water mixture is often a suitable solvent system for this type of polar, aromatic compound.[9]
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of activated heterocyclic systems.[6][9]
Materials:
-
2-Hydroxynicotinonitrile (1.0 eq)
-
Potassium Nitrate (KNO₃), dried (1.2 eq)
-
Concentrated Sulfuric Acid (98%)
-
Crushed Ice / Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethanol for recrystallization
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid (~10 mL per 1 g of starting material). Cool the flask in an ice/salt bath to 0°C.
-
Substrate Addition: Slowly add the 2-hydroxynicotinonitrile to the cold sulfuric acid. Stir until fully dissolved, ensuring the temperature does not rise above 10°C.
-
Nitrating Agent Addition: Once the solution is homogeneous and has returned to 0-5°C, begin adding the dried potassium nitrate in small portions over 30-60 minutes. Maintain vigilant temperature control; do not let the internal temperature exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, place the flask in a pre-heated water bath at 40-50°C. Stir at this temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The reaction is complete when the starting material spot is no longer visible.
-
Work-up: Cool the reaction mixture back to 0°C. In a separate large beaker, prepare a slurry of crushed ice and water. Slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Precipitation & Isolation: A solid precipitate should form. Allow the slurry to stir for 30 minutes in the ice bath. Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of cold water until the washings are neutral (test with pH paper).
-
Purification: Dry the crude product. Recrystallize from hot ethanol or an ethanol/water mixture to yield pure 2-Hydroxy-5-nitronicotinonitrile as a solid.
References
- CN112745259A: One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines : ACS Publications. [Link]
- CN102040554A: Method for preparing 2-chloro-5-nitropyridine.
-
Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism : Journal of the Chemical Society, Perkin Transactions 2. [Link]
- CN102206148A: Synthesis process of 2-hydroxy-5-nonylacetophenone.
-
Nitropyridines: Synthesis and reactions : ResearchGate. [Link]
-
2-Pyridone : Wikipedia. [Link]
-
Optimization of Nitration of 3-Hydroxypyrazine-2-Carboxamide to 3-Hydroxy-6-Nitropyrazine-2-Carboxamide : ResearchGate. [Link]
- CN103992267A: Preparation method of 3-hydroxy-2-nitropyridine.
- CN103664757A: Preparation method of 2-hydroxy-3-nitropyridine.
-
Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine : Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
2-Hydroxypyridine-Tautomerism : ChemTube3D. [Link]
-
2-Pyridone tautomer ratio : Chemistry Stack Exchange. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. chemtube3d.com [chemtube3d.com]
- 4. Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 8. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
Technical Support Center: Purification of 2-Hydroxy-5-nitronicotinonitrile
Welcome to the technical support center for 2-Hydroxy-5-nitronicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable chemical intermediate.
The purification of 2-Hydroxy-5-nitronicotinonitrile presents a unique set of challenges stemming from its specific combination of functional groups: a phenolic hydroxyl, an electron-withdrawing nitro group, and a nitrile on a pyridine ring. These features dictate its solubility, stability, and impurity profile. While direct literature on this exact molecule is sparse, the principles outlined here are synthesized from extensive experience with structurally analogous nitrated hydroxyaromatics, such as 2-hydroxy-5-nitrobenzonitrile and 2-hydroxy-5-nitropyridine. This guide provides field-proven insights and robust protocols to help you achieve high purity for your downstream applications.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 2-Hydroxy-5-nitronicotinonitrile in a practical question-and-answer format.
Question: My final product yield is very low after recrystallization. What are the likely causes and how can I improve it?
Answer: Low yield is a frequent issue, often attributable to two main factors:
-
Excessive Solubility in the Recrystallization Solvent: Even if the compound is sparingly soluble at room temperature, significant loss can occur if too much solvent is used or if the solution is not cooled sufficiently. The polar nature of the hydroxyl and nitro groups can lead to higher than expected solubility in polar solvents.
-
Premature Precipitation During Hot Filtration: If the compound is not fully dissolved or if the solution cools too quickly during filtration to remove insoluble impurities (like activated charcoal), the product can crystallize on the filter paper or in the funnel stem.
Troubleshooting Steps:
-
Solvent Optimization: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Over-saturating the solution is key.
-
Controlled Cooling: Cool the filtrate slowly to room temperature, then transfer to an ice bath or refrigerator to maximize crystal formation. Rapid crashing out of solution tends to trap impurities.
-
Pre-heat Funnel and Glassware: When performing a hot filtration, pre-heating the filter funnel and receiving flask with steam or in an oven can prevent premature crystallization.
-
Solvent Recovery: Concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to recover a second crop of crystals. Note that this second crop may be of lower purity and should be analyzed separately.
Question: After purification, my product is still a persistent yellow or brownish color. How can I obtain a purer, lighter-colored solid?
Answer: The pale yellow color is often intrinsic to nitrated phenols. However, a dark yellow, orange, or brown hue typically indicates the presence of impurities, often highly colored oxidation byproducts or residual starting materials from the nitration reaction.[1]
Causality & Solutions:
-
Oxidative Impurities: Nitration reactions are strongly oxidative and can generate phenolic coupling products or other colored byproducts.[2]
-
Solution: A common and effective method is to treat the hot, dissolved solution with a small amount of activated charcoal before filtration. The charcoal adsorbs these large, colored molecules. Use charcoal sparingly (1-2% by weight) as it can also adsorb your product, reducing yield.
-
-
Acidic Residues: Residual nitric or sulfuric acid from the synthesis can contribute to color and potential degradation.
-
Solution: Before recrystallization, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash with a mild base like a saturated sodium bicarbonate solution to neutralize and remove residual acids. Follow with a water wash and then a brine wash to remove excess water before drying the organic layer. This acid-base washing is a highly effective purification step for removing acidic or basic impurities.[3]
-
Question: I'm struggling to remove an impurity with a very similar TLC Rf value to my product. Recrystallization isn't working. What's my next step?
Answer: This scenario strongly suggests the presence of a positional isomer (e.g., 2-Hydroxy-3-nitronicotinonitrile) or a closely related byproduct. When compounds have nearly identical polarities and solubilities, recrystallization is often ineffective.
Recommended Strategy: Flash Column Chromatography
-
Why it Works: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[4] Even small differences in polarity can be exploited to achieve separation.
-
Stationary Phase: Standard silica gel (SiO₂) is typically effective. The acidic nature of silica is generally compatible with the acidic phenolic proton of your compound.
-
Mobile Phase Selection: Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity by adding ethyl acetate or dichloromethane. A typical gradient might be from 5% to 50% ethyl acetate in hexanes. Use TLC to determine the optimal solvent system that gives the best separation between your product and the impurity.
-
Pro-Tip: To improve peak shape and reduce tailing for acidic compounds like this, consider adding a small amount (0.5-1%) of acetic or formic acid to the mobile phase.[5] This keeps the phenolic hydroxyl group protonated, leading to more consistent interactions with the silica gel.
Question: My compound seems to be decomposing during purification, especially when I try to dry it. How can I prevent this?
Answer: Nitroaromatic compounds can be thermally sensitive, and their stability can be compromised by heat, especially in the presence of residual acids or bases.[6][7]
Preventative Measures:
-
Avoid High Temperatures: Dry the purified solid in a vacuum oven at a low temperature (e.g., 40-50 °C). Avoid using high heat. The combination of vacuum and a desiccant (like P₂O₅ or Drierite) is very effective at removing solvents without excessive heat.
-
Neutralize Before Concentrating: Ensure that all acidic or basic residues from the reaction or washing steps have been thoroughly removed before concentrating the solution to dryness.
-
Inert Atmosphere: If the compound is particularly sensitive, consider handling and storing it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Section 2: Frequently Asked Questions (FAQs)
What are the most likely impurities in a typical synthesis of 2-Hydroxy-5-nitronicotinonitrile?
The impurity profile is heavily dependent on the synthetic route, but for a standard nitration of 2-hydroxynicotinonitrile, you should anticipate:
-
Unreacted Starting Material: 2-hydroxynicotinonitrile.
-
Positional Isomers: Such as 2-hydroxy-3-nitronicotinonitrile. The hydroxyl group is an ortho-, para-director, but the pyridine nitrogen complicates this, making other isomers possible.
-
Di-nitrated Products: Such as 2-hydroxy-3,5-dinitronicotinonitrile.
-
Oxidation and Degradation Products: Formed due to the harsh, oxidative conditions of nitration.[1][8]
How do I choose the best solvent for recrystallization?
The ideal solvent is one in which your compound is highly soluble when hot but sparingly soluble when cold.
-
Screening Process: Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures like ethanol/water).
-
General Guidance: Given the polar functional groups, polar protic solvents like ethanol or ethanol/water mixtures are often a good starting point.[9] The compound is likely soluble in hot water.[10][11]
-
Avoid Reactive Solvents: Do not use solvents that could react with your compound (e.g., primary or secondary amines).
What is the best analytical method to confirm the purity of my final product?
A combination of methods provides the most complete picture:
-
High-Performance Liquid Chromatography (HPLC-UV): This is the gold standard for quantitative purity analysis.[12] It can separate and quantify impurities with high precision. The chromophoric nature of the nitroaromatic ring makes UV detection highly sensitive.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides the purity profile of HPLC along with the mass of the parent compound and any impurities, which is invaluable for identifying unknown peaks.[5]
-
Nuclear Magnetic Resonance (¹H NMR): Excellent for confirming the structure of the main component and identifying impurities if they are present at levels of ~1% or higher.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
How does pH affect the purification process?
The phenolic hydroxyl group is acidic (pKa likely in the 6-8 range). This is critically important:
-
Solubility: In basic aqueous solutions (pH > pKa), the compound will deprotonate to form a phenolate salt, which is typically much more soluble in water.
-
Purification Strategy: This property can be exploited. You can dissolve the crude material in a dilute base (like aq. NaHCO₃ or Na₂CO₃), wash with an organic solvent (e.g., dichloromethane) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate your purified product.
Section 3: Key Purification Protocols
Protocol 1: Optimized Recrystallization Workflow
This protocol is designed to maximize both purity and yield.
-
Solvent Selection: Based on prior screening, select a suitable solvent system (e.g., 95% Ethanol/Water).
-
Dissolution: Place the crude 2-Hydroxy-5-nitronicotinonitrile in an Erlenmeyer flask. Add the minimum volume of the hot solvent required for complete dissolution. Use a magnetic stirrer and hot plate.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for 2-5 minutes.
-
Hot Filtration: Pre-heat a clean flask and a filter funnel. Quickly filter the hot solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Carefully transfer the purified crystals to a watch glass and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is for separating closely related impurities that cannot be removed by recrystallization.
-
Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Final Drying: Dry the product under high vacuum to remove any residual chromatography solvents.
Section 4: Data & Visualization
Table 1: Solvent Selection Guide for Recrystallization of Polar Aromatic Compounds
| Solvent | Polarity Index | Boiling Point (°C) | Suitability Notes |
| Water | 10.2 | 100 | Good for highly polar compounds; use of hot water is often effective. |
| Ethanol | 4.3 | 78 | Excellent general-purpose solvent for polar compounds. |
| Isopropanol | 3.9 | 82 | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 4.4 | 77 | Good for compounds of intermediate polarity. |
| Toluene | 2.4 | 111 | Good for less polar compounds; can be used in a mixed-solvent system. |
| Ethanol/Water | Variable | Variable | A highly versatile mixed-solvent system; polarity can be fine-tuned. |
Diagram 1: Purification Strategy Decision Tree
This flowchart provides a logical pathway for selecting the appropriate purification method based on the initial assessment of the crude product.
Caption: A decision tree for selecting the optimal purification method.
Diagram 2: Workflow for Acid-Base Extraction
This diagram illustrates the steps for purifying the acidic product away from neutral or basic impurities.
Caption: Workflow for purification using acid-base extraction principles.
References
- Benchchem. (2025). Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. BenchChem.
- National Institutes of Health (NIH). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
-
PubChem. 2-Hydroxy-5-nitrobenzonitrile. National Center for Biotechnology Information. [Link]
- Google Patents. (WO2016198921A1).
-
ResearchGate. Thermal stability and compatibility study of N2H5N5. [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
NOVA University of Lisbon Repository. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. [Link]
-
ACS Publications. From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. [Link]
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National Institutes of Health (NIH). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. [Link]
- Benchchem. A Comparative Guide to the Purity Assessment of 2-Amino-5-nitrobenzophenone using HPLC-UV. BenchChem.
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ResearchGate. Thermal decomposition kinetics and compatibility of NH3OHN5. [Link]
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ResearchGate. Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. [Link]
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Technical Support Center: Optimizing Temperature and Reaction Time for Aromatic Nitration
Welcome to the technical support center for aromatic nitration. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of optimizing temperature and reaction time in nitration experiments. Here, we move beyond simple protocols to explain the underlying principles that govern these critical parameters, empowering you to troubleshoot effectively and achieve reliable, reproducible results.
Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the "How"
This section addresses common questions and challenges encountered during the nitration of aromatic compounds. Our focus is on providing not just a solution, but a thorough explanation of the chemical principles at play.
Q1: My nitration reaction is producing a low yield of the desired mononitrated product and a significant amount of starting material remains, even after a long reaction time. What is the likely cause and how can I fix it?
A1: This common issue often points to insufficient reaction temperature or inadequate activation of the nitrating agent. Aromatic nitration is an electrophilic aromatic substitution reaction that requires the formation of the highly reactive nitronium ion (NO₂⁺)[1][2]. The formation of the nitronium ion from nitric acid is catalyzed by a strong acid, typically sulfuric acid[1][2].
-
Causality: The rate of a chemical reaction is highly dependent on temperature, as described by the Arrhenius equation[3][4][5][6]. If the temperature is too low, the rate of nitronium ion formation and its subsequent reaction with the aromatic ring will be slow, leading to an incomplete reaction. This is especially true for deactivated aromatic rings (e.g., those with electron-withdrawing groups), which require more forcing conditions to react.
-
Troubleshooting Steps:
-
Gradually Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC)[7][8]. Be mindful that nitration is a highly exothermic reaction, so temperature control is critical to avoid runaway reactions and the formation of byproducts[9][10][11].
-
Verify Reagent Concentration: Ensure that your nitric and sulfuric acids are of the appropriate concentration. The presence of excess water can hinder the formation of the nitronium ion[12].
-
Consider a Stronger Nitrating Agent: For highly deactivated substrates, a standard nitric acid/sulfuric acid mixture may be insufficient. In such cases, consider using fuming nitric acid or adding oleum (fuming sulfuric acid) to the reaction mixture[13]. Alternatively, nitronium salts like NO₂BF₄ can be effective for challenging substrates[14].
-
Q2: I am observing the formation of significant amounts of dinitrated and other polysubstituted byproducts. How can I improve the selectivity for mononitration?
A2: The formation of multiple nitrated products is a classic example of a reaction where the initial product is more reactive than the starting material. This is often the case with activated aromatic rings (e.g., those with electron-donating groups). The key to achieving mononitration is to carefully control the reaction conditions to favor the kinetic product over the thermodynamic product.
-
Causality: The initial mononitration of an activated ring can sometimes further activate the ring, making the second nitration faster than the first. To control this, you need to manage the reaction's exothermicity and the concentration of the nitrating agent.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0-5 °C) will decrease the overall reaction rate and provide better control over the selectivity[15][16][17][18].
-
Slow Addition of Nitrating Agent: Add the nitrating agent (or the substrate, depending on your setup) slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the nitrating agent, disfavoring multiple nitrations.
-
Control Reaction Time: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired mononitrated product is the major spot, quench the reaction immediately to prevent further nitration.
-
Q3: My reaction mixture is turning dark brown or black, and I am getting a complex mixture of products. What is happening?
A3: A dark coloration often indicates the presence of side reactions, most commonly oxidation of the starting material or product[13]. Nitric acid is a strong oxidizing agent, and this side reaction is often exacerbated by elevated temperatures.
-
Causality: Electron-rich aromatic compounds are particularly susceptible to oxidation by nitric acid. The heat generated during the exothermic nitration can accelerate these undesirable oxidative pathways, leading to the formation of polymeric or tar-like substances.
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain a low and consistent reaction temperature. A reliable cooling bath is essential.
-
Use a Milder Nitrating Agent: If oxidation is a persistent issue, consider alternative, milder nitrating agents. For example, acetyl nitrate (formed in situ from nitric acid and acetic anhydride) can be a less aggressive option for sensitive substrates.
-
Ensure Proper Stoichiometry: Use the minimum necessary amount of nitric acid to avoid having a large excess of the oxidizing agent present.
-
Section 2: Troubleshooting Guide - A Symptom-Based Approach
This table provides a quick reference for troubleshooting common issues during nitration based on observable symptoms.
| Symptom | Potential Cause(s) | Recommended Action(s) |
| Reaction is sluggish or incomplete | - Insufficient temperature- Inadequate acid catalysis (e.g., water in reagents)- Deactivated substrate | - Gradually increase temperature while monitoring- Use fresh, concentrated acids- Consider a stronger nitrating system (e.g., with oleum) |
| Formation of poly-nitrated products | - Reaction temperature is too high- Rapid addition of nitrating agent- Extended reaction time | - Lower the reaction temperature- Add nitrating agent slowly and dropwise- Monitor reaction by TLC and quench promptly |
| Darkening of reaction mixture (brown/black) | - Oxidation of substrate or product | - Maintain strict, low-temperature control- Consider a milder nitrating agent- Use appropriate stoichiometry of nitric acid |
| Product does not precipitate upon quenching | - Product is soluble in the aqueous workup solution- Product is an oil | - Neutralize the quench solution and perform an extraction with a suitable organic solvent[13]. |
| Inconsistent results between batches | - Variations in reagent quality or concentration- Inconsistent temperature control- Differences in addition rate or agitation | - Use reagents from the same lot and verify concentration- Calibrate temperature monitoring equipment- Standardize addition and stirring rates |
Section 3: Experimental Protocols - A Practical Guide
Here we provide a detailed, step-by-step protocol for a standard aromatic nitration, including reaction monitoring and work-up procedures.
Protocol 1: General Procedure for the Mononitration of an Aromatic Compound
Safety First: Nitration reactions are highly exothermic and involve corrosive and toxic materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat[11]. Have an emergency plan and appropriate quenching materials readily available[9].
Materials:
-
Aromatic substrate
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and a cooling bath (ice-water or ice-salt).
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar in a cooling bath. Equip the flask with a dropping funnel and a thermometer to monitor the internal temperature.
-
Acid Mixture Preparation: In the reaction flask, cool the concentrated sulfuric acid to the desired initial temperature (typically 0-5 °C).
-
Slow Addition: Slowly and dropwise, add the concentrated nitric acid to the sulfuric acid with vigorous stirring, ensuring the temperature does not rise significantly. This mixture is known as "mixed acid"[19].
-
Substrate Addition: Once the mixed acid is at the target temperature, begin the slow, dropwise addition of the aromatic substrate. Crucially, maintain the internal reaction temperature within a narrow, predetermined range.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. To do this, carefully withdraw a small aliquot of the reaction mixture, quench it in a vial containing ice and a small amount of ethyl acetate. Spot the organic layer on a TLC plate alongside your starting material.
-
Reaction Completion and Quenching: Once the starting material is consumed (as determined by TLC), slowly and carefully pour the reaction mixture over a large amount of crushed ice with stirring. This will precipitate the crude product if it is a solid.
-
Work-up (for a solid product):
-
Filter the precipitated solid and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Further wash with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by more cold water.
-
Dry the crude product.
-
-
Work-up (for a liquid or soluble product):
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or column chromatography.
Section 4: Visualizing the Process - Diagrams and Workflows
Visual aids can significantly clarify complex chemical processes. The following diagrams illustrate key aspects of nitration.
Diagram 1: The Ingold-Hughes Mechanism of Electrophilic Aromatic Nitration
Caption: The mechanism of electrophilic aromatic nitration.
Diagram 2: Troubleshooting Workflow for Low Yield in Nitration
Caption: A decision-making workflow for troubleshooting low yields.
References
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
- Hoggett, J. G., Moodie, R. B., Penton, J. R., & Schofield, K. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
-
Reddit community. (2023). Di-nitration troubleshooting. r/Chempros. [Link]
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1 NITRATION. (n.d.). [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). [Link]
- Albright, L. F., & Williams, C. H. (Eds.). (1996). Nitration: Recent Developments and Processes. ACS Symposium Series.
-
Patel, S. S., Patel, D. B., & Patel, H. D. (2021). Synthetic Protocols for Aromatic Nitration: A Review. ChemistrySelect, 6(1), 1-21. [Link]
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LibreTexts. (2019). 18.4 Aromatic Nitration and Sulfonation. Chemistry LibreTexts. [Link]
-
LibreTexts. (2024). 6.2.3.1: Arrhenius Equation. Chemistry LibreTexts. [Link]
-
Tomaszewski, W., Czernik, K., Maksimowski, P., & Nastała, A. (2021). Comparing the application of GC/FID and GC/MS methods in the quantitative analysis of 3-nitrotoluene in an excess of 2-and 4-nitrotoluene in products of toluene nitration. ResearchGate. [Link]
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ResearchGate. (n.d.). Aromatic nitration under various conditions. [Link]
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LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
Wikipedia. (n.d.). Nitration. [Link]
- Guggenheim, T. (Ed.). (2013).
-
Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016). ResearchGate. [Link]
-
Das, S. (2024). A Common Byproduct of Nitration Reaction in Laboratory – Nitrogen Dioxide: Compilation of its Pharmacokinetics and Toxicity Studies. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
-
ResearchGate. (n.d.). The effects of reaction factors on the nitration. Reaction condition. [Link]
-
Feelisch, M., & Stanforth, R. (2023). GC-MS Studies on Nitric Oxide Autoxidation and S-Nitrosothiol Hydrolysis to Nitrite in pH-Neutral Aqueous Buffers: Definite Results Using 15 N and 18 O Isotopes. MDPI. [Link]
-
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
-
University of Rochester. (n.d.). How To: Monitor by TLC. Department of Chemistry. [Link]
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YouTube. (2024). Nitration reaction safety. [Link]
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Reaction Rates and Temperature; Arrhenius Theory. (n.d.). [Link]
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PubMed. (n.d.). Fluorescence quenching studies of nitrated polycyclic aromatic hydrocarbons. [Link]
-
Nitration - Common Conditions. (n.d.). [Link]
-
Esteves, P. M., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC - NIH. [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. [Link]
-
Clark, J. (n.d.). RATE CONSTANTS AND THE ARRHENIUS EQUATION. Chemguide. [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
-
JoVE. (2023). Video: Effect of Temperature Change on Reaction Rate. [Link]
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preventing byproduct formation in the synthesis of nitropyridines
A Senior Application Scientist's Guide to Preventing Byproduct Formation
Welcome to the Technical Support Center for Nitropyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing nitro groups onto the pyridine ring. The synthesis of nitropyridines is notoriously challenging due to the electron-deficient nature of the pyridine nucleus, which often necessitates harsh reaction conditions that can lead to a variety of unwanted byproducts.[1][2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize byproduct formation and optimize your synthetic outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of nitropyridines in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired Nitropyridine
Q: I am attempting a direct nitration of pyridine with mixed acid (HNO₃/H₂SO₄) and observing very low conversion. What is the underlying issue and how can I improve my yield?
A: The primary challenge with the direct nitration of pyridine is the severe deactivation of the ring towards electrophilic aromatic substitution. The nitrogen atom's electron-withdrawing nature, compounded by its protonation in the strongly acidic medium, makes the pyridinium cation an extremely poor nucleophile.[1] To overcome this, consider the following strategies:
-
Increase Reaction Temperature: While risky in terms of byproduct formation, carefully increasing the reaction temperature can provide the necessary activation energy for the reaction to proceed. However, this should be done with caution and careful monitoring.
-
Use of Oleum: For certain substrates, such as pyridine-2,6-diamines, using fuming sulfuric acid (oleum) in place of concentrated sulfuric acid can significantly increase the yield of the nitrated product by ensuring an anhydrous medium.
-
Alternative Nitrating Systems:
-
Dinitrogen Pentoxide (N₂O₅): This reagent can be effective for the synthesis of 3-nitropyridines. The reaction proceeds through an N-nitropyridinium intermediate, followed by a[1][3] sigmatropic rearrangement.[1][2]
-
Nitric Acid in Trifluoroacetic Anhydride (TFAA): This system can generate dinitrogen pentoxide in situ and has been used for the direct nitration of pyridine and its derivatives to yield 3-nitropyridines.[4][5]
-
Issue 2: Formation of Dinitro- and Poly-nitro Byproducts
Q: My reaction is producing a significant amount of dinitrated pyridine, reducing the yield of my desired mono-nitro product. How can I enhance the selectivity for mono-nitration?
A: Over-nitration is a common problem, especially when using forcing conditions or when the pyridine ring is activated with electron-donating groups. The initial introduction of a nitro group further deactivates the ring, but harsh conditions can still lead to a second nitration. To favor mono-nitration:
-
Control Stoichiometry: Use a minimal excess of the nitrating agent. A large excess dramatically increases the probability of multiple nitrations.
-
Lower Reaction Temperature: Reducing the temperature will decrease the overall reaction rate, but it will have a more pronounced effect on the more difficult second nitration, thus improving selectivity for the mono-nitro product.
-
Slow Addition of Nitrating Agent: Add the nitrating agent dropwise or in small portions. This maintains a low concentration of the active nitrating species, favoring the initial nitration over subsequent ones.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the formation of the desired product and stop the reaction before significant dinitration occurs.
Issue 3: Poor Regioselectivity and Formation of Isomeric Byproducts
Q: I am trying to synthesize a specific nitropyridine isomer but am getting a mixture of products. How can I control the regioselectivity of the nitration?
A: Regioselectivity in pyridine nitration is a complex issue governed by the electronic and steric properties of the pyridine ring and its substituents.
-
For 3-Nitropyridines: Direct nitration of unsubstituted pyridine overwhelmingly favors the 3-position. This is because the intermediates for 2- and 4-nitration are significantly destabilized by placing a positive charge on the electron-withdrawing nitrogen atom.[6]
-
For 4-Nitropyridines: Direct nitration to the 4-position is generally not feasible. The most effective strategy is to first synthesize Pyridine N-oxide . The N-oxide group activates the pyridine ring, particularly at the 4-position, towards electrophilic substitution. The resulting 4-nitropyridine N-oxide can then be deoxygenated to yield 4-nitropyridine.
-
For 2-Nitropyridines: The synthesis of 2-nitropyridines is challenging via direct nitration. An alternative approach involves the diazotization of 2-aminopyridine to form a diazonium salt, which can then be displaced by a nitro group.
Troubleshooting Workflow for Isomer Control
Caption: Decision workflow for selecting a synthetic strategy based on the desired nitropyridine isomer.
Issue 4: Formation of Dipyridine and Other Coupling Byproducts
Q: I am observing high molecular weight impurities in my reaction mixture, which I suspect are dipyridine species. What causes their formation and how can I prevent them?
A: While the exact mechanism can vary, dipyridine byproducts can arise from radical coupling reactions, particularly under high-temperature conditions. Another possibility is the reaction of a reactive intermediate, such as a dihydropyridine formed during the reaction, with another pyridine molecule. To minimize these byproducts:
-
Moderate Reaction Temperature: Avoid excessive heating, as high temperatures can promote radical formation.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to suppress side reactions involving atmospheric oxygen, which can sometimes initiate radical pathways.
-
Controlled Addition: As with preventing over-nitration, slow and controlled addition of reagents can minimize the concentration of reactive intermediates that may lead to coupling.
Issue 5: Oxidative Degradation of Alkyl-Substituted Pyridines
Q: I am trying to nitrate an alkylpyridine, but I am seeing byproducts that suggest the alkyl group is being oxidized. How can I protect the alkyl group?
A: Strong nitrating agents, particularly mixed acid at elevated temperatures, are also powerful oxidizing agents.[3] This can lead to the oxidation of alkyl side chains to carboxylic acids or other oxidized species.
-
Milder Nitrating Agents: Consider using less aggressive nitrating agents. For instance, nitration with N-nitrosaccharin in the presence of a Lewis acid might be a milder alternative.[3]
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Protecting Groups: While more synthetically demanding, it may be possible to temporarily protect the alkyl group, perform the nitration, and then deprotect.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when performing pyridine nitrations?
A: Pyridine nitrations often involve highly corrosive and reactive reagents. Always adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Handling Mixed Acids: When preparing mixed acid, always add the acid (sulfuric acid) to the nitric acid slowly and with cooling . This is an exothermic process.
-
Quenching: Quench the reaction by slowly pouring the reaction mixture onto ice with vigorous stirring. Neutralize the acidic solution carefully with a base (e.g., sodium carbonate or sodium hydroxide) as this is also highly exothermic.
-
Hazardous Reagents: Be aware of the specific hazards of your chosen nitrating agent. For example, acetyl nitrate, which can be formed in situ from nitric acid and acetic anhydride, is a volatile and dangerous explosive.[3]
Q2: My reaction mixture is turning dark brown or black. What does this indicate?
A: A dark coloration often indicates decomposition or polymerization of the starting material or product. This can be caused by:
-
Excessive Temperature: Localized or bulk overheating can lead to decomposition. Ensure efficient stirring and temperature control.
-
Reactive Impurities: Impurities in the starting material or reagents can sometimes catalyze decomposition pathways.
-
Oxidative Side Reactions: As mentioned previously, the nitrating agent can oxidize the substrate, leading to complex, colored byproducts.
If your reaction turns dark, it is advisable to stop the reaction, carefully quench it, and analyze the mixture to identify the cause before attempting to optimize the conditions.
Q3: How can I purify my nitropyridine from the reaction byproducts?
A: Purification strategies will depend on the specific properties of your desired product and the byproducts.
-
Crystallization: If your product is a solid, recrystallization is often an effective method for removing impurities.
-
Column Chromatography: This is a versatile technique for separating isomers and other byproducts. A range of stationary phases (e.g., silica gel, alumina) and solvent systems can be employed.
-
Acid-Base Extraction: This can be useful for separating the basic nitropyridine product from non-basic impurities.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine via Pyridine N-oxide
This two-step procedure is the most reliable method for obtaining 4-nitropyridine.
Step 1: Synthesis of Pyridine N-oxide This step should be performed in a well-ventilated fume hood.
-
To a solution of pyridine in acetic acid, add hydrogen peroxide (30%) dropwise with stirring and cooling to maintain the temperature below 50°C.
-
After the addition is complete, heat the mixture at 70-80°C for several hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess acetic acid and water under reduced pressure.
-
The resulting residue can be purified by distillation under reduced pressure to yield pyridine N-oxide.
Step 2: Nitration of Pyridine N-oxide
-
Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid with cooling in an ice bath.
-
Add pyridine N-oxide portion-wise to the nitrating mixture, maintaining the temperature between 90-100°C.
-
Heat the reaction mixture at 100°C for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated solution of sodium carbonate until a pH of 7-8 is reached.
-
The precipitated 4-nitropyridine N-oxide can be collected by filtration, washed with cold water, and dried.
Step 3: Deoxygenation of 4-Nitropyridine N-oxide
-
Dissolve the 4-nitropyridine N-oxide in a suitable solvent such as chloroform or acetic acid.
-
Add a deoxygenating agent, such as phosphorus trichloride (PCl₃), dropwise with stirring at room temperature.
-
After the addition, the mixture may be gently heated to complete the reaction.
-
Cool the mixture, pour it into water, and neutralize with a base.
-
Extract the 4-nitropyridine with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The product can be further purified by recrystallization or chromatography.
A continuous flow methodology has also been developed for this synthesis to improve safety and scalability.
Protocol 2: Synthesis of 3-Nitropyridine using Dinitrogen Pentoxide
This method avoids the use of strong acids and can provide good yields of 3-nitropyridine.[2][7]
-
React pyridine with dinitrogen pentoxide (N₂O₅) in an organic solvent like dichloromethane at a low temperature (e.g., 0°C). This will form a slurry of the N-nitropyridinium nitrate salt.[7]
-
Pour the resulting slurry into an aqueous solution of sodium bisulfite (NaHSO₃).[7]
-
Stir the mixture for several hours at room temperature. The reaction proceeds via a[1][3] sigmatropic shift of the nitro group from the nitrogen to the 3-position of the pyridine ring.[1][2]
-
After the reaction is complete, neutralize the mixture and extract the 3-nitropyridine with an organic solvent.
-
The organic layer is then dried and the solvent evaporated to yield the product, which can be purified by distillation or chromatography.
Mechanism of 3-Nitropyridine Formation with N₂O₅/NaHSO₃
Sources
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troubleshooting mass spectrometry fragmentation of 2-Hydroxy-5-nitronicotinonitrile
Welcome to the technical support center for the mass spectrometric analysis of 2-Hydroxy-5-nitronicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals who are utilizing mass spectrometry to characterize this compound. As a molecule with multiple functional groups prone to complex chemical behavior, its analysis can present unique challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your experimental workflow.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental properties of 2-Hydroxy-5-nitronicotinonitrile that directly influence its behavior in a mass spectrometer.
Q1: What are the basic chemical properties and expected mass of 2-Hydroxy-5-nitronicotinonitrile?
A1: Understanding the precise molecular formula and weight is the first step in any mass spectrometry experiment.
-
Chemical Formula: C₆H₃N₃O₃
-
Monoisotopic Mass: 165.0178 g/mol
-
Average Mass: 165.108 g/mol
For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical value to use for molecular ion identification. The expected protonated molecule in positive ion mode ([M+H]⁺) would have an m/z of 166.0251 , while the deprotonated molecule in negative ion mode ([M-H]⁻) would have an m/z of 164.0104 .
Q2: How does the keto-enol tautomerism of this molecule affect its mass spectrum?
A2: This is a critical and often overlooked aspect of analyzing 2-hydroxypyridine derivatives. The molecule exists in a state of equilibrium between two tautomeric forms: the enol form (2-Hydroxy-5-nitronicotinonitrile) and the more stable keto form (5-Nitro-2-oxo-1,2-dihydropyridine-3-carbonitrile)[1].
-
Causality: The proton can reside on the oxygen (enol form) or the ring nitrogen (keto form). In the gas phase of the mass spectrometer, the relative abundance of these forms can be influenced by solvent conditions and the energy applied in the ion source.
-
Impact on Fragmentation: The two tautomers, while having the same mass, will produce different fragment ions upon collision-induced dissociation (CID). The keto form is often more stable and may dominate the fragmentation pattern. For instance, fragmentation of the keto form might involve losses related to the carbonyl group that are not possible from the enol form. Always consider both potential structures when interpreting your MS/MS spectra.
Q3: Which ionization technique is best for 2-Hydroxy-5-nitronicotinonitrile: ESI, APCI, or EI?
A3: The choice of ionization source is dictated by the analyte's properties and the desired information.
-
Electrospray Ionization (ESI): This is the recommended starting point. ESI is a soft ionization technique that is ideal for polar, thermally labile molecules like this one, typically yielding a strong signal for the protonated [M+H]⁺ or deprotonated [M-H]⁻ ion with minimal in-source fragmentation[2]. The presence of the acidic hydroxyl proton and the electron-withdrawing nitro and nitrile groups makes this compound an excellent candidate for negative-ion mode ESI.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more thermally stable small molecules. While it may work, it is generally more energetic than ESI and could induce thermal degradation or unwanted fragmentation in the source.
-
Electron Ionization (EI): EI is a hard ionization technique that causes extensive fragmentation and is typically used with gas chromatography (GC-MS)[2]. Due to the low volatility and thermal lability of 2-Hydroxy-5-nitronicotinonitrile, EI is not recommended as it would likely lead to the complete absence of a molecular ion and an overly complex fragment spectrum that is difficult to interpret[3].
Section 2: Troubleshooting Common Fragmentation Issues
This section provides a problem-and-solution guide for specific issues you may encounter during your analysis.
Issue 1: I cannot find the molecular ion peak ([M+H]⁺ or [M-H]⁻).
This is a frequent problem indicating that the parent ion is not stable under the current analytical conditions.
-
Probable Cause A: In-Source Fragmentation or Thermal Degradation
-
Expertise & Causality: The nitro group (NO₂) is thermally sensitive and can be easily lost in a high-temperature ion source. Excessive source voltages (e.g., fragmentor or capillary exit voltage) can also induce fragmentation before the ions even reach the mass analyzer.
-
Solution Protocol:
-
Reduce Source Temperature: Lower the gas drying temperature in 25°C increments, from a typical 325°C down to as low as 250°C, monitoring the molecular ion signal at each step.
-
Lower Source Voltages: Reduce the fragmentor voltage (or equivalent parameter) to the lowest setting that still allows for good ion transmission (typically 80-120 V).
-
Switch to a "Softer" Ionization Mode: If you are using APCI, switch to ESI.
-
-
-
Probable Cause B: Incorrect Ionization Polarity
-
Expertise & Causality: The compound has an acidic proton on the hydroxyl group (pKa is likely low due to the electron-withdrawing groups) and two electronegative functionalities (nitro and nitrile groups). This structure is ideal for stabilization of a negative charge.
-
Solution Protocol:
-
Perform the analysis in Negative Ion Mode (ESI-) .
-
Look for the deprotonated molecule [M-H]⁻ at m/z 164.0104.
-
To enhance deprotonation, consider adding a basic modifier like 0.1% ammonium hydroxide or a volatile amine to the mobile phase, but only if compatible with your chromatography. Often, no modifier is needed for good negative mode response.
-
-
Issue 2: My MS/MS spectrum is complex and doesn't show the expected fragments.
When the fragmentation pattern is confusing, it's often due to unexpected chemical behavior or the presence of multiple species.
-
Probable Cause A: Fragmentation of an Unconsidered Tautomer
-
Expertise & Causality: As discussed in FAQ Q2, the keto and enol tautomers will fragment differently. If you are only predicting fragments from the enol form, the experimental spectrum from the more stable keto form will not match.
-
Solution:
-
Predicted Fragmentation Pathway
Caption: Predicted ESI+ fragmentation of 2-Hydroxy-5-nitronicotinonitrile.
-
Probable Cause B: Formation of Adducts
-
Expertise & Causality: In ESI, ions frequently associate with cations present in the sample matrix, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), or with solvent molecules. These adducts can be mistaken for the molecular ion and will produce their own unique fragmentation patterns.
-
Solution:
-
Check your spectrum for peaks corresponding to the masses in the table below.
-
If adducts are prevalent, reduce their formation by using high-purity solvents (LC-MS grade), minimizing the use of glass containers, and ensuring proper sample cleanup.
-
-
| Common Adducts in ESI-MS | Positive Mode | Negative Mode |
| Analyte (M) | m/z 165.02 | m/z 165.02 |
| Sodium | [M+Na]⁺ = 188.00 | N/A |
| Potassium | [M+K]⁺ = 203.96 | N/A |
| Ammonium | [M+NH₄]⁺ = 182.05 | N/A |
| Formate | N/A | [M+HCOO]⁻ = 210.01 |
| Acetate | N/A | [M+CH₃COO]⁻ = 224.03 |
Issue 3: I have poor signal intensity, high baseline noise, or inconsistent results.
These issues often point to general system health or methodological problems rather than the specific chemistry of the analyte[6].
-
Expertise & Causality: A mass spectrometer is a sensitive instrument. Leaks, contamination, and suboptimal method parameters are the most common culprits for poor performance[7][8].
-
Solution: Follow a systematic troubleshooting workflow.
General MS Troubleshooting Workflow
Caption: A systematic workflow for general MS troubleshooting.
Section 3: Recommended Experimental Protocols
Protocol 1: LC-MS/MS Starting Parameters for 2-Hydroxy-5-nitronicotinonitrile
This protocol provides a robust starting point for method development. It should be adapted based on your specific instrumentation and column chemistry.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for small molecule analysis. |
| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) | Provides a proton source for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (LC-MS Grade) | Standard organic mobile phase. |
| Gradient | 5% B to 95% B over 5 minutes, hold 1 min, re-equilibrate | A typical screening gradient. Adjust based on retention time. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Injection Volume | 2 µL | Start low to avoid overloading the column and source. |
| Ionization Mode | ESI Positive & Negative (run both initially) | As discussed, negative mode may provide better sensitivity. |
| Drying Gas Temp | 300 °C | A good starting point; lower if in-source decay is observed. |
| Drying Gas Flow | 10 L/min | Instrument-dependent; consult manufacturer's guide. |
| Nebulizer Pressure | 40 psi | Instrument-dependent; ensure a stable, fine spray. |
| Capillary Voltage | 3500 V | Adjust for maximum stable signal of your analyte. |
| MS1 Scan Range | m/z 50 - 250 | Covers the parent ion and expected low-mass fragments. |
| MS/MS Precursor | m/z 166.0 (Pos) / 164.0 (Neg) | Isolate the molecular ion for fragmentation. |
| Collision Energy | Step (e.g., 10, 20, 40 eV) or Ramped | Stepping the energy helps to capture both low-energy (primary fragments) and high-energy (secondary fragments) dissociation pathways. |
References
-
Smyth, T. J., Ramachandran, V. N., McGuigan, A., Hopps, J., & Smyth, W. F. (2007). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 21(4), 557-566. [Link]
-
Kancherla, P., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Journal of Mass Spectrometry, 57(9), e4865. [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
ResearchGate. (n.d.). 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. [Link]
-
PubMed. (2000). Electrospray ionization mass spectrometry of stable nitroxide free radicals and two isoindoline nitroxide dimers. Journal of Mass Spectrometry. [Link]
-
Parshintsev, J., et al. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 10(9), 3367-3381. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Carlson, D. (2015). Mass Spectrometry - Interpretation Made Easy! [Video]. YouTube. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]
-
Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. [Link]
-
The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Video]. YouTube. [Link]
- Google Patents. (2010).
-
G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Kertesz, I., et al. (2005). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 40(5), 659-664. [Link]
-
GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
-
ResearchGate. (2025). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. [Link]
-
Shama Organix. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. [Link]
-
TMP Chem. (2023). Fragmentation in Mass Spectrometry. [Video]. YouTube. [Link]
-
ChemBK. (2024). 2-HYDROXY-5-NITRONICOTINIC ACID. [Link]
-
IntechOpen. (2013). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. [Link]
Sources
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- 7. agilent.com [agilent.com]
- 8. gentechscientific.com [gentechscientific.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 2-Hydroxy-5-nitronicotinonitrile
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. 2-Hydroxy-5-nitronicotinonitrile stands as a promising scaffold, integrating a reactive nitrile group, a versatile hydroxyl moiety, and an electron-withdrawing nitro group on a pyridine core. This unique combination of functional groups makes it a valuable intermediate for the synthesis of a wide array of potential therapeutic agents. The strategic placement of these groups allows for diverse chemical modifications, paving the way for the exploration of new chemical space in drug discovery.
This guide provides an in-depth comparison of two plausible synthetic routes for 2-Hydroxy-5-nitronicotinonitrile. As no direct synthesis has been prominently reported in the literature, the following routes are proposed based on well-established analogous chemical transformations. Each route is presented with a detailed, step-by-step experimental protocol, a critical analysis of its advantages and disadvantages, and supporting data from related syntheses.
Route 1: Synthesis from 2-Aminonicotinonitrile via Diazotization and Hydrolysis
This route commences with the commercially available 2-aminonicotinonitrile, introducing the nitro group at the 5-position, followed by the conversion of the amino group to a hydroxyl group via a diazotization-hydrolysis reaction. This approach is a classic pathway in pyridine chemistry.
Caption: Workflow for the synthesis of 2-Hydroxy-5-nitronicotinonitrile starting from 2-Aminonicotinonitrile.
Experimental Protocol: Route 1
Step 1: Synthesis of 2-Amino-5-nitronicotinonitrile
-
Causality: This step involves the electrophilic nitration of the pyridine ring. The amino group is a strong activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 2-aminopyridine derivatives, the 5-position (para to the amino group) is typically favored for nitration.[1] A mixture of concentrated sulfuric and nitric acid is the standard nitrating agent for such transformations.[1]
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 100 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 2-aminonicotinonitrile (0.1 mol) to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (50 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 2-aminonicotinonitrile over 1-2 hours, maintaining the reaction temperature between 0-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Carefully pour the reaction mixture onto crushed ice (500 g).
-
Neutralize the acidic solution with a saturated aqueous solution of sodium carbonate until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-amino-5-nitronicotinonitrile.
-
Step 2: Synthesis of 2-Hydroxy-5-nitronicotinonitrile
-
Causality: This step utilizes a diazotization reaction to convert the amino group into a diazonium salt, which is an excellent leaving group (N₂). The subsequent hydrolysis in an aqueous acidic medium replaces the diazonium group with a hydroxyl group.[2]
-
Procedure:
-
Dissolve 2-amino-5-nitronicotinonitrile (0.1 mol) in a mixture of concentrated sulfuric acid (50 mL) and water (100 mL) in a beaker, cooling to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite (0.12 mol) in water (50 mL).
-
Add the sodium nitrite solution dropwise to the cooled solution of the aminonitrile, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.
-
Slowly heat the reaction mixture to 80-90 °C and maintain this temperature until the evolution of nitrogen gas ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and neutralize with a 20% aqueous sodium hydroxide solution.
-
Acidify the solution with glacial acetic acid to precipitate the product.
-
Filter the precipitate, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to yield pure 2-hydroxy-5-nitronicotinonitrile.
-
Route 2: Synthesis from 2-Chloronicotinonitrile via Hydrolysis
This alternative route begins with 2-chloronicotinonitrile, proceeds through nitration to introduce the nitro group, and culminates in the hydrolysis of the chloro group to the desired hydroxyl functionality.
Caption: Workflow for the synthesis of 2-Hydroxy-5-nitronicotinonitrile starting from 2-Chloronicotinonitrile.
Experimental Protocol: Route 2
Step 1: Synthesis of 2-Chloro-5-nitronicotinonitrile
-
Causality: The nitration of 2-chloronicotinonitrile is more challenging than that of 2-aminonicotinonitrile due to the deactivating nature of both the chloro and cyano groups. However, the chloro group is ortho, para-directing, which should favor the introduction of the nitro group at the 5-position. Harsher reaction conditions (higher temperatures) may be required compared to Route 1.
-
Procedure:
-
In a flask equipped with a stirrer and thermometer, add 2-chloronicotinonitrile (0.1 mol) to fuming sulfuric acid (20% SO₃, 100 mL) at room temperature.
-
Cool the mixture to 10-15 °C.
-
Slowly add fuming nitric acid (0.12 mol) dropwise, maintaining the temperature below 20 °C.
-
After the addition, slowly heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude 2-chloro-5-nitronicotinonitrile, which can be purified by column chromatography or recrystallization.
-
Step 2: Synthesis of 2-Hydroxy-5-nitronicotinonitrile
-
Causality: The final step is a nucleophilic aromatic substitution where the chloride at the 2-position is replaced by a hydroxide ion. The presence of the electron-withdrawing nitro and cyano groups facilitates this substitution. The reaction is typically carried out in an aqueous alkaline solution at elevated temperatures.[3][4]
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloro-5-nitronicotinonitrile (0.1 mol) in a 20% aqueous solution of sodium hydroxide (200 mL).
-
Heat the mixture to reflux (around 100-110 °C) for 4-8 hours. Monitor the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the product.
-
Filter the solid precipitate, wash thoroughly with cold water to remove any inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-hydroxy-5-nitronicotinonitrile.
-
Comparative Analysis of the Synthetic Routes
| Parameter | Route 1: From 2-Aminonicotinonitrile | Route 2: From 2-Chloronicotinonitrile |
| Starting Material | 2-Aminonicotinonitrile | 2-Chloronicotinonitrile |
| Number of Steps | 2 | 2 |
| Key Reactions | Electrophilic Nitration, Diazotization-Hydrolysis | Electrophilic Nitration, Nucleophilic Aromatic Substitution |
| Potential Yield | Moderate to Good | Moderate |
| Reaction Conditions | Milder nitration, low-temperature diazotization | Harsher nitration conditions may be required |
| Safety Concerns | Handling of diazonium salts (potentially explosive if isolated and dry), use of mixed acids.[5] | Use of fuming nitric and sulfuric acids, handling of corrosive bases. |
| Purification | Precipitation and recrystallization are often effective. | Chromatographic purification may be necessary for the nitrated intermediate. |
| Scalability | Diazotization reactions can be challenging to scale up due to safety and temperature control. | More amenable to large-scale production, though nitration requires careful control. |
Expertise & Experience: Causality Behind Experimental Choices
The choice between these two synthetic routes will largely depend on the availability and cost of the starting materials, as well as the scale of the synthesis and the safety infrastructure available.
Route 1 is mechanistically elegant, leveraging the strong activating effect of the amino group for a regioselective nitration under relatively mild conditions. The subsequent diazotization-hydrolysis is a well-established method for converting an amino group to a hydroxyl group on an aromatic ring. However, the primary drawback of this route lies in the handling of diazonium salts. These intermediates are notoriously unstable and are typically generated and used in situ at low temperatures to mitigate the risk of decomposition or explosion.[5] This can present significant challenges for large-scale industrial synthesis.
Route 2 avoids the use of unstable diazonium intermediates. The hydrolysis of the 2-chloro group is a robust and scalable reaction. The main challenge in this route is the nitration of the deactivated 2-chloronicotinonitrile ring. The combined electron-withdrawing effects of the chloro and cyano groups, as well as the pyridine nitrogen, necessitate more forcing reaction conditions (stronger nitrating agents and higher temperatures). This can lead to lower yields and the formation of by-products, potentially complicating the purification process.
From a process chemistry perspective, Route 2 is likely the more favorable option for larger-scale synthesis due to its avoidance of the hazards associated with diazonium salts. However, for laboratory-scale synthesis and initial exploration, Route 1 may offer a more straightforward approach if the starting material is readily available, provided that appropriate safety precautions are strictly followed.
References
- A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013).
- Process for producing 2-amino-nicotinonitrile intermediates. (1975).
- A study of the mixed acid nitration of 2-amino-5-chloropyridine. (1956). Digital Commons @ NJIT.
- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. (2007).
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. (2021).
- Process for the production of 2-hydroxypyridine. (1990).
-
Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. (2023). ACS Publications. [Link]
- THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. (2024). Chemistry of Heterocyclic Compounds.
- Nitration of 8‐aminoquinoline amides by using tert‐butyl nitrite in acetonitrile medium. (2022).
- Improvement on the Synthesis of 2-Amino-5-Fluoropyridine. (2010).
- Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. (2015). Industrial & Engineering Chemistry Research.
- Direct nitration of five membered heterocycles. (2005). Semantic Scholar.
-
Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. (2020). RSC Publishing. [Link]
- Process for the preparation of 2-amino-5-nitrobenzonitrile. (1971).
- Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. (2017). Journal of the Argentine Chemical Society.
-
2-Amino-5-nitropyridine. (2021). NIST WebBook. [Link]
- From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. (2022). Journal of the American Chemical Society.
- The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Comput
- Study on the Process of Preparation of 2-Amino-5-Fluoropyridine. (2006).
-
Synthesis of 2-amino-5-nitrothiazole. (n.d.). PrepChem.com. [Link]
- Preparation method of high-yield 2-chloro-5-nitropyridine. (2020).
- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (2019). Molecules.
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A Comparative Guide to the Biological Efficacy of Nitro-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. The introduction of a nitro group to this versatile heterocycle dramatically alters its electronic properties, often bestowing a diverse range of biological activities. This guide provides an in-depth, objective comparison of the biological performance of nitro-substituted pyridines, drawing upon experimental data to elucidate structure-activity relationships and guide future drug discovery efforts.
The Influence of Nitro-Substitution on Biological Activity: A Mechanistic Overview
The potent biological effects of nitro-substituted pyridines are frequently linked to the bioreduction of the nitro group. This process, often a prerequisite for activity, is catalyzed by various cellular reductases, such as NADPH:cytochrome P450 reductases. The reduction cascade generates highly reactive intermediates, including nitroso and hydroxylamine species, which can induce cellular damage through multiple mechanisms. This bioactivation is a double-edged sword, contributing to both therapeutic efficacy and potential toxicity. The position of the nitro group on the pyridine ring significantly influences the molecule's susceptibility to reduction and its overall biological profile.
Comparative Analysis of Biological Activities
While direct comparative studies on the parent isomers (2-, 3-, and 4-nitropyridine) are limited, a wealth of data on their derivatives allows for an insightful analysis of their structure-activity relationships across various therapeutic areas.
Anticancer Activity: A Tale of Kinase Inhibition and Cytotoxicity
Nitro-substituted pyridines have emerged as promising scaffolds for the development of novel anticancer agents. Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for tumor growth and survival.
A notable target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By inhibiting VEGFR-2, these compounds can effectively stifle the formation of new blood vessels that tumors rely on for nutrient and oxygen supply.
Table 1: Comparative Anticancer Activity of Nitro-Substituted Pyridine Derivatives (IC50 Values in µM)
| Compound/Isomer Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-urea derivative | MCF-7 (Breast) | 0.22 | [1] |
| Pyridine-urea derivative | MCF-7 (Breast) | 1.88 | [1] |
| Pyridine-based analogue 18 | A549 (Lung) | 0.74 | [2] |
| Pyridine-based analogue 18 | MCF-7 (Breast) | 1.98 | [2] |
| 4-amino-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 (Prostate) & B16 (Melanoma) | 0.06-0.08 | [3] |
The data in Table 1 highlights the potent cytotoxic effects of various nitro-substituted pyridine derivatives against a range of cancer cell lines. It is important to note that these activities are influenced not only by the nitro group but also by other structural modifications.
Antimicrobial Activity: Disrupting Microbial Defenses
The antimicrobial properties of nitro-substituted pyridines are well-documented, with some derivatives showing efficacy comparable to established antibiotics. The primary mechanism is believed to involve the intracellular reduction of the nitro group, leading to the formation of cytotoxic radicals that can damage microbial DNA, proteins, and other vital cellular components.
Table 2: Comparative Antimicrobial Activity of Nitro-Substituted Pyridine Derivatives (MIC Values in µg/mL)
| Compound/Isomer Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridothienopyrimidine derivatives | S. aureus | 2-32 | [4] |
| 3-cyanopyridine derivatives | E. coli | 3.91 | [5] |
| Nitropyridine-containing complexes | S. aureus, B. subtilis, P. aeruginosa, E. coli | Comparable to Ciprofloxacin | [6] |
| Nitropyridine-containing complexes | C. albicans | Comparable to Nystatin | [6] |
The broad-spectrum activity suggested in Table 2 underscores the potential of nitro-substituted pyridines in combating bacterial and fungal infections. The comparison to standard antibiotics like ciprofloxacin and nystatin is particularly noteworthy for drug development professionals.[6]
Key Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental methodologies are crucial. Below are step-by-step protocols for two key assays used to evaluate the biological activity of nitro-substituted pyridines.
Protocol 1: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.
Principle: The assay measures the metabolic activity of cells, which is an indicator of cell viability. In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[7] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (nitro-substituted pyridine) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and then measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the absorbance readings.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a widely used technique to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that prevents visible growth after incubation.
Procedure:
-
Preparation of Antimicrobial Solution: Prepare a stock solution of the nitro-substituted pyridine compound and create a series of two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate containing the different concentrations of the compound with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[1]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Mechanisms of Action
To better understand the biological activity of nitro-substituted pyridines, it is helpful to visualize their molecular mechanisms of action.
Reductive Bioactivation of Nitropyridines
The following diagram illustrates the general pathway for the reductive bioactivation of a nitro-substituted pyridine, a key step in its cytotoxic and antimicrobial activity. Cellular reductases, utilizing cofactors like NADPH, catalyze the stepwise reduction of the nitro group to form reactive intermediates.
Caption: Reductive bioactivation of nitro-substituted pyridines.
Inhibition of VEGFR-2 Signaling Pathway
Several nitro-substituted pyridine derivatives exert their anticancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The diagram below depicts a simplified representation of this pathway and the point of inhibition.
Caption: Inhibition of the VEGFR-2 signaling pathway by nitro-substituted pyridines.
Conclusion and Future Directions
Nitro-substituted pyridines represent a rich source of biologically active compounds with significant potential in oncology and infectious disease research. The position of the nitro group, in concert with other substituents, profoundly influences their potency and selectivity. While this guide provides a comparative overview based on available data, further head-to-head studies of the parent isomers are warranted to fully delineate their structure-activity relationships. Future research should also focus on elucidating the specific cellular reductases involved in the bioactivation of different nitropyridine isomers to better predict their therapeutic index and guide the design of next-generation drug candidates with enhanced efficacy and reduced toxicity.
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A Comparative Guide to the Validation of an Analytical Method for 2-Hydroxy-5-nitronicotinonitrile Quantification
This guide provides a comprehensive framework for the validation of an analytical method for the quantification of 2-Hydroxy-5-nitronicotinonitrile, a critical process in drug development and quality control. We will delve into the scientific principles and practical execution of method validation, comparing a primary High-Performance Liquid Chromatography (HPLC) method with a secondary Ultraviolet-Visible (UV-Vis) Spectrophotometric method. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure in accordance with international regulatory standards.
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][2] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[3][4][5] This guide is structured to provide not just a set of instructions, but a deep understanding of the causality behind each validation parameter, ensuring scientific integrity and trustworthiness in your results.
Our primary focus will be on a newly developed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method due to its inherent specificity and sensitivity. We will then compare its performance characteristics with a simpler, more accessible UV-Vis spectrophotometric method, highlighting the strengths and limitations of each approach.
The Analytical Challenge: Quantifying 2-Hydroxy-5-nitronicotinonitrile
2-Hydroxy-5-nitronicotinonitrile is a polar aromatic compound, and its accurate quantification is paramount for understanding its pharmacokinetic profile, ensuring dosage form uniformity, and monitoring its stability. The presence of a chromophore in its structure makes it amenable to both HPLC-UV and direct UV-Vis spectrophotometric analysis. However, potential interference from impurities, degradation products, or formulation excipients necessitates a thorough validation of the chosen analytical method.
The Validation Workflow: A Holistic Approach
A successful method validation follows a structured workflow, ensuring all critical parameters are systematically evaluated. This workflow is not merely a checklist but a logical progression to build a comprehensive picture of the method's performance.
Figure 2: Decision tree for selecting the appropriate analytical method based on the intended application.
For routine quality control of the pure drug substance or a simple formulation where interfering substances are not expected, the UV-Vis spectrophotometric method offers a rapid, cost-effective, and simpler alternative.
For research and development, stability studies, impurity profiling, and the analysis of complex formulations, the RP-HPLC method is unequivocally superior due to its high specificity, sensitivity, and ability to separate the analyte from other components.
Conclusion
The validation of an analytical method is a mandatory and critical step in ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a detailed comparison of the validation of an RP-HPLC and a UV-Vis spectrophotometric method for the quantification of 2-Hydroxy-5-nitronicotinonitrile. While the UV-Vis method can be suitable for specific, limited applications, the RP-HPLC method provides a more robust, specific, and reliable analytical solution for comprehensive drug development and quality control. The choice of method should always be justified by the intended purpose of the analysis and supported by thorough validation data.
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A Comparative Study of the Electronic Effects of Nitro Groups on Pyridine Rings
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foundational Principles: The Electronic Nature of Pyridine and the Nitro Group
The pyridine ring is an aromatic heterocycle where one CH group of benzene is replaced by a nitrogen atom. This substitution has profound electronic consequences. The nitrogen atom is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) across the sigma framework of the ring.[1] This effect reduces the electron density on the ring carbons, making pyridine less susceptible to electrophilic aromatic substitution than benzene.[2] The lone pair of electrons on the nitrogen resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system, which imparts basicity to the molecule.[3]
The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. Its electronic influence is twofold:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms results in a strong pull of electron density through the sigma bond connecting it to the pyridine ring.
-
Resonance Effect (-M or -R): The nitro group can delocalize π-electrons from the aromatic ring onto its oxygen atoms. This effect is most pronounced when the nitro group is positioned at the ortho (2-) or para (4-) positions relative to the ring nitrogen, as this allows for direct conjugation with the ring's π-system.
When a nitro group is introduced onto a pyridine ring, these powerful electron-withdrawing effects work in concert with the inherent electron deficiency of the pyridine nucleus, dramatically influencing the molecule's properties and reactivity.[4]
Positional Isomerism: A Comparative Analysis of 2-, 3-, and 4-Nitropyridine
The electronic impact of the nitro group is highly dependent on its position on the pyridine ring. This section provides a comparative analysis of the key electronic properties of 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine.
Basicity (pKa)
The basicity of the pyridine nitrogen is a direct measure of the electron density at that atom. The strong electron-withdrawing nature of the nitro group significantly reduces this electron density, making nitropyridines much weaker bases than pyridine (pKa ≈ 5.2). The magnitude of this effect varies with the position of the nitro group.
| Compound | pKa of Conjugate Acid | Relative Basicity |
| Pyridine | 5.25 | Reference |
| 4-Nitropyridine | 1.61[5] | Weakest Base |
| 3-Nitropyridine | 0.79[6][7] | |
| 2-Nitropyridine | -2.54 (Predicted)[8] | Strongest Base (among isomers) |
Interpretation of pKa Data:
-
4-Nitropyridine (pKa = 1.61): The nitro group at the para position exerts both a strong -I and a very strong -M effect. The resonance effect directly delocalizes the ring's π-electrons, including those around the nitrogen, significantly reducing its ability to accept a proton.
-
3-Nitropyridine (pKa = 0.79): In the meta position, the nitro group's powerful -M effect does not extend to the ring nitrogen. Therefore, the decrease in basicity is primarily due to the -I effect, which is weaker than the combined -I and -M effects in the 4-position.
-
2-Nitropyridine (pKa = -2.54, predicted): The ortho-nitro group exerts a strong -I and -M effect. Additionally, the close proximity of the nitro group to the nitrogen lone pair may cause steric hindrance and/or direct electrostatic repulsion, further disfavoring protonation. This makes 2-nitropyridine an exceptionally weak base.
The trend in basicity (4-nitropyridine > 3-nitropyridine >> 2-nitropyridine) is a clear illustration of the positional dependence of the nitro group's electronic effects.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are sensitive probes of the electronic environment within a molecule. The electron-withdrawing nitro group deshields the protons and carbons of the pyridine ring, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted pyridine.
¹H NMR: The protons on the nitropyridine ring will all be shifted downfield relative to benzene (δ ≈ 7.34 ppm) and pyridine itself. The protons ortho and para to the nitro group will experience the most significant deshielding due to the combined -I and -M effects.
¹³C NMR: Similarly, all carbon atoms in the nitropyridine ring are shifted downfield. The carbon atom directly attached to the nitro group (ipso-carbon) is significantly deshielded, as are the carbons at the ortho and para positions.
Infrared (IR) Spectroscopy
The IR spectrum of nitropyridines is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. For aromatic nitro compounds, these bands typically appear in the following regions:
-
Asymmetric stretch (ν_as): 1550–1475 cm⁻¹
-
Symmetric stretch (ν_s): 1360–1290 cm⁻¹
The exact position of these bands can be influenced by the electronic environment. Increased conjugation of the nitro group with the ring (as in the 2- and 4-positions) can lead to a slight lowering of the stretching frequencies due to a decrease in the N-O bond order.
Dipole Moment
The dipole moment of a molecule is a measure of its overall polarity. Pyridine has a significant dipole moment (≈ 2.2 D) with the negative end pointing towards the electronegative nitrogen atom.[3] The nitro group also has a large bond dipole. The overall molecular dipole moment of the nitropyridine isomers is a vector sum of these individual dipoles.
-
4-Nitropyridine: The dipole of the nitro group is oriented in the opposite direction to the dipole of the pyridine ring nitrogen. This partial cancellation results in a smaller overall dipole moment than might be expected.
-
3-Nitropyridine: The dipoles are not directly opposed, leading to a larger molecular dipole moment compared to the 4-isomer.
-
2-Nitropyridine: The dipoles are at an angle, and their vector sum results in a large molecular dipole moment.
Impact on Chemical Reactivity
The profound electronic changes induced by the nitro group dictate the reactivity of the pyridine ring, particularly in aromatic substitution reactions.
-
Electrophilic Aromatic Substitution (EAS): The pyridine ring is already deactivated towards EAS compared to benzene.[2] The addition of a powerful deactivating nitro group further reduces the ring's electron density, making electrophilic substitution extremely difficult and requiring harsh reaction conditions. Substitution, if it occurs, is directed to the meta position relative to the nitro group and at the C-3 or C-5 positions of the pyridine ring.
-
Nucleophilic Aromatic Substitution (S_NAr): The strong electron-withdrawing nature of the nitro group makes the pyridine ring highly electron-deficient and thus susceptible to attack by nucleophiles.[4] This effect is most pronounced when the nitro group is at the 2- or 4-position, as it can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. This activation makes nitropyridines, particularly those with a leaving group at the 2- or 4-position, valuable substrates for S_NAr reactions.
Caption: Generalized S_NAr mechanism on a nitropyridine.
Experimental Protocols
This section provides detailed, self-validating protocols for the key experimental techniques used to characterize the electronic properties of nitropyridines.
Determination of pKa by Potentiometric Titration
This protocol describes the determination of the pKa of the conjugate acid of a nitropyridine.
Materials:
-
Nitropyridine isomer (e.g., 3-nitropyridine)
-
Standardized 0.1 M HCl solution
-
Standardized 0.1 M NaOH solution
-
Deionized water
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Buret
Procedure:
-
Sample Preparation: Accurately weigh approximately 1 mmol of the nitropyridine and dissolve it in 50 mL of deionized water in a beaker.
-
Initial pH: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Record the initial pH.
-
Titration: Fill a buret with standardized 0.1 M HCl. Add the HCl in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.
-
Endpoint: Continue the titration until the pH changes minimally upon addition of several increments of HCl, indicating that the majority of the pyridine nitrogen has been protonated.
-
Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis). The pKa is the pH at the half-equivalence point (the point where half of the nitropyridine has been protonated). This point corresponds to the midpoint of the steepest part of the titration curve. Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.
Caption: Workflow for pKa determination by titration.
NMR Spectroscopic Analysis
Procedure for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the nitropyridine isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. ¹³C NMR is less sensitive, so a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
-
Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and splitting patterns (for ¹H) to assign the signals to the respective nuclei in the molecule.
IR Spectroscopic Analysis
Procedure for ATR-FTIR:
-
Background Spectrum: Record a background spectrum of the clean attenuated total reflectance (ATR) crystal.
-
Sample Application: Place a small amount of the solid nitropyridine sample onto the ATR crystal and apply pressure to ensure good contact.
-
Sample Spectrum: Record the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Identify the characteristic asymmetric and symmetric N-O stretching bands.
Conclusion
The position of a nitro group on a pyridine ring is a critical determinant of the molecule's electronic properties. Through a combination of inductive and resonance effects, the nitro group significantly reduces the basicity of the pyridine nitrogen and alters the electron density distribution throughout the ring. These effects are most pronounced when the nitro group is in the 2- or 4-position, leading to exceptionally low basicity and high reactivity towards nucleophilic aromatic substitution. A thorough understanding of these positional electronic effects, quantified by pKa measurements and spectroscopic analysis, is essential for the rational design and synthesis of novel pyridine-based compounds in pharmaceutical and materials chemistry.
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cytotoxicity comparison between 2-Hydroxy-5-nitronicotinonitrile and its analogs
A Comparative Guide to the Cytotoxicity of 2-Hydroxy-5-nitronicotinonitrile and Its Analogs for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Therapeutic Potential of Nicotinonitrile Scaffolds
The nicotinonitrile framework, a pyridine ring bearing a cyano group, is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer properties. The electronic properties and hydrogen bonding capabilities of the nitrile and pyridine nitrogen atoms allow for critical interactions with various biological targets. The introduction of a nitro group, a strong electron-withdrawing moiety, can further enhance the cytotoxic potential of these compounds, making them promising candidates for novel anticancer drug development. This guide provides a comparative analysis of the cytotoxic effects of 2-Hydroxy-5-nitronicotinonitrile and its structurally related analogs, synthesizing available experimental data to inform future research and development.
While direct experimental cytotoxicity data for 2-Hydroxy-5-nitronicotinonitrile is not extensively available in the public domain, a comprehensive review of its analogs provides significant insights into the structure-activity relationships (SAR) that govern their anticancer potential. This guide will focus on the cytotoxic profiles of various substituted cyanopyridine and nicotinonitrile derivatives, offering a valuable resource for researchers in the field.
Comparative Cytotoxicity of Nicotinonitrile Analogs
Numerous studies have explored the cytotoxic effects of nicotinonitrile derivatives against a panel of human cancer cell lines. The data consistently demonstrates that substitutions on the pyridine ring play a crucial role in modulating the potency and selectivity of these compounds.
Table 1: Comparative Cytotoxicity (IC50 values in µM) of Selected Nicotinonitrile Analogs
| Compound ID | Core Structure | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| Analog A | 2-Oxo-1,2-dihydropyridine-3-carbonitrile | 4-(2-chloroquinolin-3-yl) | 6-(3-aminophenyl) | H | HepG-2 | 7.82 ± 0.38 | [1] |
| MCF-7 | 10.23 ± 0.50 | [1] | |||||
| HCT-116 | 12.61 ± 0.61 | [1] | |||||
| PC-3 | 20.19 ± 0.96 | [1] | |||||
| Analog B | 2-Amino-pyridine-3-carbonitrile | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) | 6-(naphthalen-1-yl) | H | HepG2 | 8.87 ± 0.70 (as µg/mL) | [2] |
| HeLa | 15.32 ± 1.2 (as µg/mL) | [2] | |||||
| Analog C | 1H-pyrazolo[3,4-b]pyridin-3-amine | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl) | 6-(naphthalen-1-yl) | H | HepG2 | 5.16 ± 0.40 (as µg/mL) | [2] |
| HeLa | 4.26 ± 0.30 (as µg/mL) | [2] | |||||
| Analog D | 2-Oxo-1,2-dihydropyridine-3-carbonitrile | 4-(2,4-dichlorophenyl) | 6-(4-fluorophenyl) | H | MCF-7 | 0.01 ± 0.002 (as µg/mL) | [3] |
| NCI-H460 | 0.02 ± 0.001 (as µg/mL) | [3] | |||||
| SF-268 | 0.02 ± 0.003 (as µg/mL) | [3] |
Note: IC50 values are presented as reported in the literature. Direct comparison between studies should be made with caution due to variations in experimental conditions.
The data reveals that the cytotoxic activity of nicotinonitrile analogs is highly dependent on the nature and position of the substituents on the pyridine ring. For instance, the presence of bulky aromatic and heteroaromatic moieties often contributes to enhanced potency. The conversion of a 2-hydroxynicotinonitrile to a 2-aminonicotinonitrile or a fused pyrazolopyridine system can significantly impact its cytotoxic profile, as seen in the comparison between Analogs B and C.[2]
Structure-Activity Relationship (SAR) Insights
The accumulated data from various studies on nicotinonitrile derivatives allows for the deduction of several key structure-activity relationships:
-
Substitution at C4 and C6: The introduction of aryl or heteroaryl groups at the C4 and C6 positions of the pyridine ring is a common strategy to enhance cytotoxic activity. The nature of these substituents, including their electronic and steric properties, plays a critical role in determining the potency.
-
The Role of the Cyano Group: The cyano group at the C3 position is a crucial feature for the anticancer activity of many of these compounds, potentially acting as a hydrogen bond acceptor or participating in other interactions with biological targets.
-
The Impact of the Nitro Group: While specific data on 2-Hydroxy-5-nitronicotinonitrile is scarce, the nitro group is a well-known pharmacophore in medicinal chemistry. Its strong electron-withdrawing nature can modulate the electronic distribution of the entire molecule, potentially enhancing its interaction with target proteins or participating in redox cycling to generate reactive oxygen species, leading to cancer cell death.
-
Fused Ring Systems: The fusion of the nicotinonitrile core with other heterocyclic rings, such as pyrazole, can lead to compounds with significantly improved cytotoxic activity, as exemplified by Analog C.[2]
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted and utilized colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds. The principle of the assay lies in the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are harvested and seeded into 96-well microtiter plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).
-
The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
A stock solution of the test compound (e.g., 2-Hydroxy-5-nitronicotinonitrile analog) is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial dilutions of the compound are prepared in the culture medium to achieve the desired final concentrations.
-
The culture medium from the 96-well plates is aspirated, and the cells are treated with the various concentrations of the test compound. A control group receiving only the vehicle (DMSO in medium) is included.
-
The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
-
MTT Incubation:
-
Following the treatment period, the medium containing the test compound is removed.
-
A fresh solution of MTT (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.
-
The plate is gently agitated to ensure complete dissolution.
-
The absorbance of the purple formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
The percentage of cell viability is calculated relative to the untreated control cells.
-
The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
-
Rationale for Experimental Choices
-
Choice of Cell Lines: A panel of cancer cell lines from different tissue origins (e.g., breast, liver, cervical) is used to assess the spectrum of activity and potential tissue selectivity of the compounds.
-
MTT Assay: This assay is chosen for its reliability, reproducibility, and suitability for high-throughput screening of a large number of compounds.
-
Dose-Response Curve: Establishing a dose-response relationship is crucial to determine the potency (IC₅₀) of the compound and to understand its cytotoxic effects over a range of concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the MTT assay for assessing the cytotoxicity of nicotinonitrile analogs.
Caption: Workflow of the MTT assay for cytotoxicity evaluation.
Conclusion and Future Directions
The nicotinonitrile scaffold represents a promising starting point for the development of novel anticancer agents. The available data on its analogs highlight the critical role of substituent patterns in determining cytotoxic potency and selectivity. While direct experimental evidence for the cytotoxicity of 2-Hydroxy-5-nitronicotinonitrile is needed, the analysis of its structural analogs suggests that it may possess significant anticancer activity.
Future research should focus on the synthesis and comprehensive cytotoxic evaluation of 2-Hydroxy-5-nitronicotinonitrile against a broad panel of cancer cell lines. Further studies to elucidate the mechanism of action, such as the inhibition of specific kinases or the induction of apoptosis, will be crucial for the rational design of more potent and selective derivatives. The exploration of the synergistic effects of these compounds with existing chemotherapeutic agents could also open new avenues for cancer treatment.
References
-
El-Gamal, K. M., Al-Hazmi, G. A., & El-Naggar, A. M. (2021). Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. Molecules, 26(15), 4589. [Link]
-
El-Naggar, A. M., Ali, O. M., & Abd-Elhafeez, D. E. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1968. [Link]
-
Abdelgawad, M. A., El-Naggar, A. M., & El-Gazzar, A. R. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10733-10745. [Link]
-
Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. R. (2017). Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives. Molecules, 22(1), 109. [Link]
-
Azmi, M. N., Yusof, Y., & Awang, K. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. Journal of the Iranian Chemical Society, 18(11), 2933-2945. [Link]
Sources
A Definitive Guide to the Structural Elucidation of 2-Hydroxy-5-nitronicotinonitrile: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical science. The precise arrangement of atoms in a molecule dictates its physical, chemical, and biological properties. This guide provides an in-depth technical comparison of analytical techniques for confirming the structure of 2-Hydroxy-5-nitronicotinonitrile, with a primary focus on the gold-standard method: single-crystal X-ray crystallography.
The Enigma of 2-Hydroxy-5-nitronicotinonitrile: Tautomerism and the Need for Definitive Structural Confirmation
2-Hydroxy-5-nitronicotinonitrile presents a classic case of prototropic tautomerism, existing in equilibrium between the hydroxy form and the pyridone form (Figure 1). This phenomenon is common in 2-hydroxypyridines.[1] The predominant tautomer in the solid state has significant implications for the molecule's crystal packing, solubility, and ultimately its biological activity. Therefore, unequivocal structural confirmation is not merely an academic exercise but a critical step in its development for any potential application.
Proposed Synthesis of 2-Hydroxy-5-nitronicotinonitrile
Given the limited commercial availability of 2-Hydroxy-5-nitronicotinonitrile, a plausible synthetic route is the nucleophilic aromatic substitution of the corresponding 2-chloro derivative.
Step 1: Synthesis of 2-Chloro-5-nitronicotinonitrile
The precursor, 2-chloro-5-nitronicotinonitrile, can be synthesized from 2-amino-5-nitropyridine through a Sandmeyer-type reaction. A detailed one-pot synthesis for a similar compound, 2-hydroxy-5-nitropyridine, involves diazotization of the amino group followed by hydrolysis.[2] A similar strategy can be adapted to introduce the nitrile functionality.
Step 2: Hydrolysis of 2-Chloro-5-nitronicotinonitrile
The target compound can then be obtained via the hydrolysis of 2-chloro-5-nitronicotinonitrile. This reaction is typically carried out in the presence of a base.[3] The general principle of this reaction is the displacement of the chloro group by a hydroxide ion.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the absolute structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[1]
Causality Behind Experimental Choices in X-ray Crystallography
The journey from a powdered sample to a refined crystal structure involves a series of critical decisions, each with a clear scientific rationale.
1. Crystal Growth: The Make-or-Break Step
The quality of the single crystal is paramount. A well-ordered, single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is required to produce a clear diffraction pattern.
-
Solvent Selection: The choice of solvent is crucial. The ideal solvent should have moderate solubility for the compound, allowing for slow crystal growth upon cooling or solvent evaporation. A solvent screen using a variety of solvents with different polarities (e.g., ethanol, acetone, ethyl acetate, toluene) is a standard starting point.
-
Crystallization Technique:
-
Slow Evaporation: A straightforward method where the solvent is allowed to evaporate slowly from a saturated solution.
-
Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, leading to crystallization.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the volatile solvent into the compound's solution leads to crystallization.
-
2. Data Collection: Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded by a detector.
-
Temperature: Data is typically collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
3. Structure Solution and Refinement: From Data to a 3D Model
The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal. The positions of the atoms are then determined using computational methods, and the structural model is refined to best fit the experimental data.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on the diffractometer and cooled to 100 K. A full sphere of diffraction data is collected using a CCD or CMOS detector.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to apply corrections for various experimental factors.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters.
Diagram of the X-ray Crystallography Workflow:
Caption: Workflow for X-ray Crystallography.
A Comparative Analysis of Alternative Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information for crystalline solids, other techniques offer complementary data and are indispensable when single crystals are not available.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, tautomeric form in the solid state. | Unambiguous structure determination. | Requires a suitable single crystal. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei, information on tautomeric equilibrium in solution. | Provides detailed information about the structure in solution. Does not require a crystalline sample. | Does not provide precise bond lengths and angles. Interpretation can be complex for novel structures. |
| Mass Spectrometry | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | High sensitivity, requires very small sample amounts. | Does not provide stereochemical or isomeric information. Fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast and simple to perform. | Provides limited information on the overall molecular structure. |
| Computational Chemistry | Theoretical prediction of structure, bond lengths, angles, and spectroscopic properties. | Can guide experimental work and help in interpreting spectroscopic data. | Predictions are model-dependent and require experimental validation. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structure in Solution
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2-Hydroxy-5-nitronicotinonitrile, both ¹H and ¹³C NMR would be crucial.
-
¹H NMR: Would reveal the number of different types of protons and their connectivity through spin-spin coupling. The chemical shifts of the aromatic protons would be indicative of the substituent effects of the nitro, cyano, and hydroxy/pyridone groups. The presence of a broad signal for the N-H proton in the pyridone tautomer would be a key diagnostic feature.[4][5]
-
¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule. The chemical shift of the carbon at the 2-position would be significantly different for the hydroxy and pyridone tautomers.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Data Analysis: Process the spectra (Fourier transformation, phasing, baseline correction) and interpret the chemical shifts, coupling constants, and integration to elucidate the structure.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and, through fragmentation analysis, can offer clues about its structure.
-
High-Resolution Mass Spectrometry (HRMS): Would provide the accurate mass of the molecular ion, allowing for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation of the molecular ion can reveal the presence of key structural motifs, such as the loss of the nitro group (NO₂) or the cyano group (CN).
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile, methanol).
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via electrospray ionization - ESI) and acquire the mass spectrum. For MS/MS, select the molecular ion and subject it to collision-induced dissociation.
-
Data Analysis: Analyze the mass-to-charge ratio of the molecular ion and the fragmentation pattern to confirm the molecular formula and gain structural insights.
Computational Chemistry: A Predictive and Supportive Tool
Computational methods, such as Density Functional Theory (DFT), can be used to predict the most stable tautomer of 2-Hydroxy-5-nitronicotinonitrile, as well as its expected spectroscopic properties (NMR chemical shifts, IR frequencies).[6] These theoretical predictions can be invaluable in guiding the interpretation of experimental data.
Diagram of the Comparative Analytical Workflow:
Caption: Comparison of structural elucidation techniques.
Conclusion: An Integrated Approach for Unwavering Confidence
While single-crystal X-ray crystallography remains the unparalleled method for the definitive structural determination of crystalline compounds like 2-Hydroxy-5-nitronicotinonitrile, a comprehensive and robust analysis relies on an integrated approach. The synergy of X-ray crystallography with spectroscopic techniques such as NMR and mass spectrometry, supported by computational modeling, provides a self-validating system that leaves no room for ambiguity. This multi-faceted strategy ensures the highest level of scientific integrity and provides the solid structural foundation necessary for any future research and development endeavors.
References
-
2-Pyridone - Wikipedia. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
2-chloronicotinonitrile - Organic Syntheses Procedure. [Link]
-
Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. J. Adv. Biomed. & Pharm. Sci. [Link]
-
Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization. ResearchGate. [Link]
-
Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. PMC - PubMed Central. [Link]
-
The atom numbering and bond lengths of (a) 2-hydroxypyridine (2-HPY)... ResearchGate. [Link]
-
1 H-NMR spectrum of compound II - ResearchGate. [Link]
-
Nicotinonitrile derivatives as antitumor agents. ResearchGate. [Link]
-
Hydrolysis kinetics for 2-chloropyridine in supercritical water | Request PDF. ResearchGate. [Link]
-
Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one. IUCrData. [Link]
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Safety Operating Guide
Personal protective equipment for handling 2-Hydroxy-5-nitronicotinonitrile
A Comprehensive Resource for Researchers in Drug Development
Understanding the Hazard: A Proactive Approach to Safety
2-Hydroxy-5-nitronicotinonitrile is a powdered organic compound that, while valuable in synthesis, presents a distinct hazard profile that necessitates stringent handling protocols. The primary risks associated with this compound are:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.
-
Skin Irritation (Category 2): Causes skin irritation upon contact.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]
The presence of a nitro aromatic functional group suggests that researchers should be vigilant for potential rapid absorption through the skin. Furthermore, as a powdered substance, there is a significant risk of aerosolization, leading to inadvertent inhalation and contamination of the work area.[2][3] Therefore, all handling procedures must be designed to minimize dust generation and prevent all routes of exposure.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is essential when handling 2-Hydroxy-5-nitronicotinonitrile. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment | Rationale and Key Considerations |
| Weighing and Aliquoting (Dry Powder) | - Nitrile Gloves (Double-gloved) - Disposable Lab Coat with Knit Cuffs - ANSI Z87.1-compliant Safety Goggles - Face Shield - N95 Respirator (or higher) | The primary risk is the inhalation of fine powder. A respirator is mandatory. Double-gloving provides an extra layer of protection against contamination. A face shield protects against accidental splashes to the face. |
| Solution Preparation and Handling | - Nitrile Gloves (Double-gloved) - Disposable Lab Coat with Knit Cuffs - ANSI Z87.1-compliant Safety Goggles | The risk of inhalation is reduced once the compound is in solution. However, the risk of skin and eye contact from splashes remains. |
| Post-Experiment Cleanup and Decontamination | - Nitrile Gloves (Double-gloved) - Disposable Lab Coat with Knit Cuffs - ANSI Z87.1-compliant Safety Goggles | Handling of contaminated labware and surfaces requires full protection to prevent secondary exposure. |
A Critical Note on Glove Selection: Standard disposable nitrile gloves offer only short-term splash protection against aromatic nitro compounds like nitrobenzene, a structurally similar chemical.[4] Breakthrough times can be less than one minute.[4] Therefore, it is imperative to:
-
Always double-glove. This allows for the safe removal of the outer glove immediately upon known or suspected contact.
-
Change gloves frequently. A conservative best practice is to change outer gloves every 30 minutes during active handling.
-
Never reuse disposable gloves.
For situations requiring extended contact or immersion, consult specialized glove manufacturer charts for materials with longer breakthrough times, such as Viton® or butyl rubber.[5]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is as crucial as its selection to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol is designed to be a self-validating system, with checks and balances to ensure safety at each stage.
Preparation and Weighing
-
Designate a Work Area: All work with powdered 2-Hydroxy-5-nitronicotinonitrile must be conducted within a certified chemical fume hood.[2][6] The work surface should be lined with absorbent, disposable bench paper.
-
Assemble Materials: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) is present to minimize traffic in and out of the designated area.
-
Don Full PPE: Follow the donning sequence outlined in the diagram above.
-
Weighing the Compound:
-
To minimize the aerosolization of the powder, tare a lidded container on the analytical balance.
-
Transfer the container to the fume hood.
-
Carefully add the desired amount of 2-Hydroxy-5-nitronicotinonitrile to the container inside the hood.
-
Secure the lid before removing the container from the hood for re-weighing.[5]
-
Repeat as necessary, always opening and handling the powdered compound within the fume hood.
-
-
Solution Preparation: Add the solvent to the powdered compound inside the fume hood. Ensure the container is securely capped and mix gently until the solid is fully dissolved.
Spill Response and Decontamination
A spill of 2-Hydroxy-5-nitronicotinonitrile powder must be treated as a significant incident.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity and evacuate the area if necessary.
-
If any powder has come into contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Remove any contaminated clothing.
-
-
Cleanup Procedure (for small spills within a fume hood):
-
Ensure full PPE is worn, including an N95 respirator.
-
Gently cover the spill with an absorbent material designed for chemical spills.[7]
-
Slightly moisten the absorbent material with a suitable solvent (e.g., isopropanol) to prevent dust generation.
-
Carefully sweep the moistened material into a designated hazardous waste container.[8]
-
Wipe the spill area with a cloth dampened with a decontamination solution (e.g., a mild detergent solution), followed by a water rinse, and finally a solvent rinse (e.g., 70% ethanol).
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Disposal Plan: Ensuring a Safe End-of-Life for a Hazardous Compound
All waste generated from the handling of 2-Hydroxy-5-nitronicotinonitrile, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste (gloves, bench paper, weigh boats, etc.) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing 2-Hydroxy-5-nitronicotinonitrile in a separate, sealed, and clearly labeled hazardous waste container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "2-Hydroxy-5-nitronicotinonitrile".[9]
-
Disposal Method: The recommended disposal method for nitrated aromatic compounds is incineration by a licensed professional waste disposal service.[10] Do not attempt to neutralize or dispose of this compound via standard laboratory drains.[9]
-
Empty Containers: "Empty" containers that held the powdered compound are still considered hazardous. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to your institution's guidelines.[11]
By adhering to these rigorous safety and handling protocols, researchers can confidently work with 2-Hydroxy-5-nitronicotinonitrile, advancing scientific discovery while upholding the highest standards of laboratory safety.
References
-
Capot Chemical. (2015, December 2). MSDS of 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
-
Duke University Occupational and Environmental Safety Office. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety. (2019, February). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]
-
Unknown. (n.d.). SPILL CLEANUP QUICK REFERENCE. Retrieved from [Link]
-
University of Wisconsin-Madison Safety Department. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
-
Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Pneu Powders Systems. (n.d.). Elevating Workplace Safety in Powder Handling Systems. Retrieved from [Link]
-
Physicians for Human Rights. (n.d.). Preparing for, Protecting Against, and Treating Tear Gas and Other Chemical Irritant Exposure: A Protestor's Guide. Retrieved from [Link]
-
All Safety Products. (n.d.). Glove Selection Chart - Chemical Breakthrough Times. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (2024, November 12). EHS-461, WEIGHING HAZARDOUS POWDERS. Retrieved from [Link]
-
University of Pennsylvania Environmental Health & Radiation Safety. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Tennessee Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
